N-Tridecanoyl-D-erythro-sphinganine-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H63NO3 |
|---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
N-[(2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadecan-2-yl]tridecanamide |
InChI |
InChI=1S/C31H63NO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-30(34)29(28-33)32-31(35)27-25-23-21-19-14-12-10-8-6-4-2/h29-30,33-34H,3-28H2,1-2H3,(H,32,35)/t29-,30+/m0/s1/i1D3,3D2,5D2 |
InChI Key |
BORMXTJNNOUFST-HPTDKJJTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Tridecanoyl-D-erythro-sphinganine-d7
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of N-Tridecanoyl-D-erythro-sphinganine-d7 for researchers, scientists, and drug development professionals. This deuterated analog of a naturally occurring ceramide serves as a valuable tool in mass spectrometry-based lipidomics for tracing and quantifying sphingolipid metabolism and signaling.
Core Chemical Properties
This compound is a saturated N-acyl-sphinganine, commonly known as a dihydroceramide. The defining features are the D-erythro stereochemistry of the sphinganine (B43673) backbone, the C13:0 acyl chain (tridecanoic acid), and the incorporation of seven deuterium (B1214612) atoms in the terminal methyl and adjacent methylene (B1212753) groups of the sphinganine chain. This isotopic labeling renders it an ideal internal standard for mass spectrometry.
Table 1: General and Physical/Chemical Properties
| Property | Value | Source |
| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tridecanamide-d7 | N/A |
| Synonyms | C13:0-Dihydroceramide-d7, N-Tridecanoyl-dihydrosphingosine-d7 | N/A |
| CAS Number | 2315262-21-4 | [1] |
| Molecular Formula | C₃₁H₅₆D₇NO₃ | [1] |
| Molecular Weight | 504.88 g/mol | [1] |
| Physical State | White powder | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide. Miscible in ethanol. | [2] |
Table 2: Analytical Data
| Analysis | Result |
| Thin Layer Chromatography (TLC) | >99% Purity (9:1 Chloroform (B151607):Methanol) |
| Mass Spectrometry (MS) | [M+H]⁺ = 505.6 amu |
Experimental Protocols
General Synthesis of N-Acyl-D-erythro-sphinganines
While a specific protocol for this compound is not publicly available, a general and robust method for the synthesis of N-acyl-sphinganines can be adapted. This procedure involves the N-acylation of D-erythro-sphinganine-d7 with the corresponding fatty acid or its activated derivative.
Materials:
-
D-erythro-sphinganine-d7
-
Tridecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., EDC/HOBt)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Dissolution: Dissolve D-erythro-sphinganine-d7 and a 1.1 molar equivalent of tridecanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Coupling Agent Addition: Add a 1.2 molar equivalent of DCC (or other coupling agent) to the solution. If using DCC, the reaction will form a precipitate of dicyclohexylurea (DCU).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the sphinganine spot and the appearance of the higher-Rf product spot.
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol (B129727) (e.g., 99:1 to 95:5) to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Signaling Pathways and Biological Context
N-Tridecanoyl-D-erythro-sphinganine belongs to the ceramide family, which are central molecules in sphingolipid metabolism and signaling. Ceramides (B1148491) and their derivatives are involved in a multitude of cellular processes, including apoptosis, cell cycle regulation, and cellular stress responses.
Sphingolipid Metabolism
The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. The resulting sphinganine is then acylated by ceramide synthases to form dihydroceramides (such as N-Tridecanoyl-D-erythro-sphinganine). A desaturase can then introduce a double bond to form a ceramide.
Caption: De novo synthesis pathway of ceramides.
Ceramide Signaling
Ceramides act as second messengers in various signaling cascades, often initiated by external stimuli like stress or cytokines. They can influence the activity of protein kinases and phosphatases, thereby affecting downstream cellular responses.
Caption: Simplified ceramide-mediated signaling pathway.
Experimental Workflow for Lipidomics
This compound is primarily used as an internal standard in quantitative lipidomics workflows. A typical experimental design is outlined below.
Caption: Workflow for quantitative sphingolipid analysis.
References
An In-depth Technical Guide to the Synthesis of Deuterated Sphinganine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated sphinganine (B43673) analogs, invaluable tools in sphingolipid research. These isotopically labeled molecules serve as crucial internal standards for mass spectrometry-based lipidomics and as probes for nuclear magnetic resonance (NMR) studies to investigate the biophysical properties of cell membranes. This document details various synthetic strategies, experimental protocols, and quantitative data to facilitate the production and application of these essential research compounds.
Core Synthetic Strategies
The synthesis of deuterated sphinganine analogs can be achieved through several strategic approaches, allowing for the specific placement of deuterium (B1214612) atoms at various positions along the sphingoid backbone. The primary methods include:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This olefination reaction is a cornerstone for constructing the sphingoid backbone and offers a versatile platform for introducing deuterium. By using deuterated aldehydes or β-ketophosphonates, deuterium can be incorporated at specific sites. For instance, deuteration at C4 and C5 can be achieved through a hydrogen-deuterium exchange of a β-ketophosphonate intermediate.[1]
-
Reduction of Carbonyl Groups: The stereoselective reduction of a ketone, particularly at the C3 position of a 3-keto-sphinganine precursor, is a common and effective method for introducing a deuterium atom at this position. Sodium borodeuteride (NaBD₄) is the reagent of choice for this transformation.
-
Catalytic Deuteration: The saturation of a double bond within a sphingoid precursor using deuterium gas (D₂) in the presence of a catalyst, such as palladium on carbon (Pd/C), is another effective method for introducing deuterium atoms.[2]
-
Deuteration of the Primary Alcohol: The C1 position can be deuterated by oxidizing the primary alcohol of a protected sphinganine derivative to an aldehyde, followed by reduction with sodium borodeuteride.[3]
-
Use of Deuterated Precursors: Incorporating deuterium can also be achieved by starting the synthesis with commercially available deuterated building blocks, such as deuterated L-serine or deuterated fatty acids.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic routes for deuterated sphinganine and sphingosine (B13886) analogs, providing a comparative overview of their efficiencies.
Table 1: Synthesis of Deuterated Sphingosine Analogs
| Deuterated Positions | Starting Material | Key Reagents | Yield (%) | Isotopic Enrichment (%) | Reference |
| C3, C4, C5 | N-Boc-L-serine methyl ester, 1-Deuteriomyristaldehyde | Horner-Wadsworth-Emmons reagent, NaBD₄, CeCl₃ | Not specified | ~95% for 3-deuterio | [1] |
| C1 | erythro-D-sphinganine | Pyridinium (B92312) chlorochromate (PCC), NaB²H₄ | 11 | min. 84 | [3] |
| C14, C15 | ω-bromo-truncated deoxysphingosine | 10% Pd/C, d-acetic acid, D₂ | 81 | Not specified | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of deuterated sphinganine analogs.
Protocol 1: Synthesis of 3,4,5-Trideuterio-D-erythro-sphingosine via Horner-Wadsworth-Emmons Reaction
This protocol is adapted from the work of Byun and Bittman (2010).[1]
1. Preparation of 1-Deuteriotetradecanal:
- Reduce methyl myristate with lithium aluminum deuteride (B1239839) in diethyl ether to yield α,α-dideuteromyristyl alcohol.
- Oxidize the resulting deuterated alcohol with pyridinium chlorochromate (PCC) in dichloromethane (B109758) to afford 1-deuteriotetradecanal.
2. Preparation of Dideutero-β-ketophosphonate:
- Start with N-Boc-L-serine methyl ester.
- Perform a hydrogen-deuterium exchange reaction on the corresponding β-ketophosphonate intermediate using ND₄Cl in D₂O/tetrahydrofuran (B95107). This incorporates deuterium at the C4 position of the final product.
3. Horner-Wadsworth-Emmons Olefination:
- React the 1-deuteriotetradecanal with the dideutero-β-ketophosphonate in the presence of a suitable base (e.g., sodium hydride) in tetrahydrofuran to yield the α,β-unsaturated enone precursor.
4. Stereoselective Reduction:
- Reduce the enone with sodium borodeuteride in the presence of cerium(III) chloride heptahydrate in a mixture of THF and deuterated methanol (B129727) (CD₃OD) at room temperature. This step introduces deuterium at the C3 position and establishes the erythro stereochemistry.
5. Deprotection:
- Remove the N-Boc protecting group using 3M HCl in THF at elevated temperature to yield 3,4,5-trideuterio-D-erythro-sphingosine hydrochloride.
6. Purification:
- Purify intermediates and the final product using silica (B1680970) gel column chromatography with appropriate solvent systems (e.g., hexane/ethyl acetate (B1210297) gradients).
Protocol 2: Synthesis of [1-²H₁]erythro-D-Sphinganine
This protocol is based on the method described by Crossman and Hirschberg (1984).[3]
1. Protection of Sphinganine:
- Start with natural erythro-D-sphinganine.
- Selectively protect the amino and C3-hydroxyl groups. For example, acetylate the amino group and benzoylate the C3-hydroxyl group to yield 2-acetamido-3-O-benzoyloctadecan-1-ol.
2. Oxidation of the Primary Alcohol:
- Oxidize the C1 primary alcohol to an aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.
3. Deuteride Reduction:
- Reduce the resulting aldehyde with sodium borodeuteride (NaB²H₄) in a suitable solvent like ethanol (B145695) to introduce the deuterium atom at the C1 position.
4. Deprotection:
- Hydrolyze the protecting groups (acetate and benzoate) under basic or acidic conditions to yield [1-²H₁]erythro-D-sphinganine.
5. Purification:
- Purify the intermediates and the final product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway: De Novo Sphingolipid Biosynthesis
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine. Sphinganine then serves as the central backbone for the synthesis of ceramides (B1148491) and subsequently more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. Deuterated sphinganine analogs are used to trace the flux through this pathway.
Caption: De novo sphingolipid synthesis pathway, a key metabolic route.
Experimental Workflow: Synthesis and Analysis of Deuterated Sphinganine Analogs
The general workflow for the synthesis and subsequent analysis of deuterated sphinganine analogs involves several key stages, from the chemical synthesis and purification to the final application in metabolic studies using mass spectrometry.
Caption: General workflow for synthesis and analysis of deuterated sphinganine.
Logical Relationship: Key Synthetic Reactions for Deuteration
This diagram illustrates the relationship between the desired deuteration position and the primary synthetic reaction employed to achieve it.
Caption: Key reactions for site-specific deuteration of sphinganine.
References
The Role of N-Tridecanoyl-D-erythro-sphinganine-d7 in Advanced Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-Tridecanoyl-D-erythro-sphinganine-d7, a key deuterated internal standard, and its critical role in the quantitative analysis of ceramides (B1148491) and other sphingolipids within the field of lipidomics. As the study of lipids continues to unveil their complex involvement in cellular processes and disease pathogenesis, the need for precise and accurate quantification of these molecules has become paramount. This document details the application of this compound in mass spectrometry-based lipidomics, provides comprehensive experimental methodologies, and illustrates its utility in deciphering complex biological signaling pathways.
Introduction to this compound
This compound is a synthetic, stable isotope-labeled analog of the naturally occurring N-tridecanoyl-D-erythro-sphinganine. The incorporation of seven deuterium (B1214612) atoms into its structure imparts a mass shift that allows it to be distinguished from its endogenous counterparts by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for the accurate quantification of ceramides in complex biological matrices.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₃₁H₅₆D₇NO₃ |
| Molecular Weight | 504.88 g/mol |
| Isotopic Purity | Typically ≥98% |
| Synonyms | Cer(d18:0/13:0)-d7, N-(Tridecanoyl-d7)-D-erythro-dihydrosphingosine |
Core Application: An Internal Standard in Quantitative Lipidomics
The primary and most critical role of this compound is to serve as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics. Its addition to a sample at a known concentration prior to lipid extraction and analysis allows for the correction of variability that can occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative accuracy in mass spectrometry.
The quantification of endogenous ceramides is achieved by comparing the peak area of the analyte to the peak area of the deuterated internal standard. This ratio is then used to determine the concentration of the analyte based on a calibration curve constructed using known concentrations of the non-labeled standard.
Experimental Protocol: Quantitative Analysis of Ceramides by LC-MS/MS
The following is a representative, detailed protocol for the quantification of ceramides in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard. This protocol is a composite of best practices and should be optimized for specific instrumentation and sample types.
Materials and Reagents
-
Solvents: LC-MS grade methanol, chloroform, acetonitrile, isopropanol, and water.
-
Reagents: Formic acid, ammonium (B1175870) formate (B1220265).
-
Internal Standard: this compound.
-
Calibration Standards: A series of non-labeled ceramide standards with varying acyl chain lengths (e.g., C14:0, C16:0, C18:0, C24:0, C24:1).
-
Biological Matrix: Plasma, serum, cell pellets, or tissue homogenates.
Sample Preparation: Lipid Extraction
-
Thaw Samples: Thaw biological samples on ice.
-
Spike with Internal Standard: To 100 µL of sample, add a known amount of this compound (e.g., 20 µL of a 1 µg/mL solution in methanol).
-
Protein Precipitation and Lipid Extraction (Bligh & Dyer Method):
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform. Vortex for 30 seconds.
-
Add 125 µL of water. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Collect Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry and Reconstitute: Dry the collected organic phase under a gentle stream of nitrogen gas. Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v).
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 2.0 40 12.0 99 15.0 99 15.1 30 | 20.0 | 30 |
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The specific precursor and product ion transitions must be optimized for each ceramide species and the internal standard. For this compound, a common precursor ion would be its [M+H]⁺ adduct. The product ion would typically result from the neutral loss of a water molecule or fragmentation of the acyl chain.
Table of Representative MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Internal Standard) | 505.9 | 264.3 | 25 |
| Cer(d18:1/16:0) | 538.5 | 264.3 | 25 |
| Cer(d18:1/18:0) | 566.6 | 264.3 | 25 |
| Cer(d18:1/24:0) | 650.7 | 264.3 | 30 |
| Cer(d18:1/24:1) | 648.7 | 264.3 | 30 |
Note: The exact m/z values and collision energies should be determined empirically on the specific mass spectrometer being used.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the endogenous ceramides and the this compound internal standard.
-
Calculate Ratios: Determine the ratio of the peak area of each endogenous ceramide to the peak area of the internal standard.
-
Construct Calibration Curve: Prepare a series of calibration standards with known concentrations of non-labeled ceramides and a fixed concentration of the internal standard. Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte. Perform a linear regression to obtain the calibration curve.
-
Quantify Unknowns: Use the equation of the calibration curve to calculate the concentration of each ceramide in the unknown samples based on their measured peak area ratios.
Visualization of Workflows and Pathways
To better illustrate the experimental process and the biological context of ceramide analysis, the following diagrams are provided.
Experimental workflow for ceramide quantification.
Ceramide's Role in Signaling Pathways
The accurate quantification of ceramides is crucial for understanding their roles in various signaling pathways. This compound enables researchers to precisely measure changes in ceramide levels in response to different stimuli or in various disease states.
Sphingolipid Metabolism:
Ceramide is a central hub in sphingolipid metabolism, participating in both anabolic and catabolic pathways.
Simplified sphingolipid metabolism pathway.
Ceramide-Mediated Apoptosis:
An accumulation of intracellular ceramide is a well-established trigger for programmed cell death, or apoptosis.
Ceramide's role in the intrinsic apoptosis pathway.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in lipidomics. Its use as an internal standard provides the necessary accuracy and precision for the quantification of ceramides, enabling a deeper understanding of their roles in health and disease. The detailed methodologies and pathway visualizations provided in this guide serve as a comprehensive resource for the application of this critical reagent in cutting-edge lipid research. As the field of lipidomics continues to evolve, the principles of robust quantification, exemplified by the use of deuterated standards like this compound, will remain fundamental to the discovery of novel biomarkers and therapeutic targets.
An In-depth Technical Guide on the Metabolism of N-Tridecanoyl-D-erythro-sphinganine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core aspects of N-Tridecanoyl-D-erythro-sphinganine-d7 metabolism. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its metabolic fate, the experimental protocols for its analysis, and its role in cellular signaling pathways.
Introduction
This compound is a deuterated form of N-Tridecanoyl-D-erythro-sphinganine, a medium-chain ceramide. Ceramides (B1148491) are a class of bioactive sphingolipids that are central to cellular structure and signaling. They are implicated in a wide array of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1][2] The use of stable isotope-labeled internal standards, such as this compound, is critical for accurate and precise quantification of endogenous ceramides in biological samples, correcting for variability during sample preparation and analysis.[1] Understanding the metabolism of this specific ceramide is crucial for elucidating its physiological and pathological roles.
Metabolic Pathways of N-Tridecanoyl-D-erythro-sphinganine
N-Tridecanoyl-D-erythro-sphinganine, as a ceramide, is metabolized through several key pathways within the cell. The primary metabolic routes include its potential conversion to other sphingolipids or its degradation.
1. De Novo Synthesis Pathway (Analogous Incorporation): While N-Tridecanoyl-D-erythro-sphinganine is often introduced exogenously for studies, its metabolism can be viewed in the context of the de novo synthesis pathway of ceramides. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to form dihydroceramide. Dihydroceramide is then desaturated to form ceramide. Exogenously supplied N-Tridecanoyl-D-erythro-sphinganine can be acted upon by various enzymes in this and other pathways.
2. Conversion to Complex Sphingolipids: N-Tridecanoyl-D-erythro-sphinganine can serve as a substrate for the synthesis of more complex sphingolipids. For instance, it can be glycosylated by glucosylceramide synthase to form glucosylceramide or have a phosphocholine (B91661) headgroup added by sphingomyelin (B164518) synthase to form sphingomyelin.
3. Degradation by Ceramidase: Ceramides are degraded by ceramidases, which hydrolyze the amide bond to release sphingosine (B13886) (or sphinganine (B43673) in this case) and a fatty acid (tridecanoic acid). The resulting sphinganine can be recycled to form other ceramides or be phosphorylated to sphinganine-1-phosphate, another important signaling molecule.
4. Phosphorylation by Ceramide Kinase: Ceramide can be phosphorylated by ceramide kinase to form ceramide-1-phosphate, a bioactive lipid involved in inflammatory responses and cell survival.
Below is a diagram illustrating the central metabolic pathways for N-Tridecanoyl-D-erythro-sphinganine.
Quantitative Analysis of this compound Metabolism
The quantification of this compound and its metabolites is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard allows for accurate correction of matrix effects and variations in sample processing.
Table 1: Representative Quantitative Data of Ceramide Species in a Cellular Model
While specific quantitative data for the metabolism of this compound is proprietary to individual studies, the following table illustrates the typical distribution of ceramide fatty acids in dendritic cells, providing a reference for the expected relative abundance of different ceramide species.[3]
| Fatty Acid Species | Concentration (nmol/10^6 cells) | Percentage of Total |
| C10:0 | 0.15 ± 0.09 | 1.0% |
| C12:0 | 0.22 ± 0.13 | 1.5% |
| C14:0 | 0.45 ± 0.27 | 3.0% |
| C16:0 | 3.47 ± 1.54 | 23.3% |
| C18:0 | 1.19 ± 0.53 | 8.0% |
| C18:1 | 7.73 ± 6.52 | 51.9% |
| C20:0 | 0.30 ± 0.18 | 2.0% |
| C22:0 | 0.45 ± 0.27 | 3.0% |
| C24:0 | 0.90 ± 0.54 | 6.0% |
| Total | 14.88 ± 8.98 | 100% |
Data adapted from a study on murine dendritic cells and serves as an illustrative example.[3]
Experimental Protocols
Lipid Extraction from Biological Samples
A robust lipid extraction method is crucial for the accurate quantification of ceramides. The following is a generalized protocol based on the widely used Bligh and Dyer method.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Chloroform (B151607) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS), cold
-
Internal Standard: this compound solution of known concentration
Procedure:
-
Sample Homogenization: Homogenize the tissue sample (e.g., 100 mg) in 1 mL of cold PBS. For cell pellets, resuspend in an appropriate volume of PBS.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate. The final concentration should fall within the linear range of the calibration curve.
-
Solvent Addition: To the homogenate, add chloroform and methanol in a ratio that results in a single-phase mixture of chloroform:methanol:water (typically 1:2:0.8, v/v/v, including the aqueous volume of the sample).
-
Vortexing and Incubation: Vortex the mixture vigorously for 2 minutes and incubate at room temperature for 20-30 minutes to ensure complete lipid extraction.
-
Phase Separation: Induce phase separation by adding chloroform and water, bringing the final ratio to approximately 2:2:1.8 (chloroform:methanol:water). Vortex again and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes.
-
Lipid Phase Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a known volume of an appropriate solvent for LC-MS/MS analysis (e.g., methanol or a mixture of acetonitrile/isopropanol).
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
Table 2: Typical LC-MS/MS Parameters for Ceramide Analysis
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Gradient | A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute ceramides of varying chain lengths. |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Example) | For a C13 ceramide, the transition would be from the precursor ion [M+H]+ to a characteristic product ion, often corresponding to the sphingoid base after loss of the fatty acyl chain and water (e.g., m/z 266 for the sphinganine backbone). |
Signaling Pathways Involving Medium-Chain Ceramides
Medium-chain ceramides, such as N-Tridecanoyl-D-erythro-sphinganine, are known to be potent inducers of apoptosis (programmed cell death).[4][5] The signaling cascade initiated by these ceramides often involves the activation of specific stress-activated protein kinases and the caspase cascade.
Ceramide-Induced Apoptosis: Exogenously added cell-permeable ceramides can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In many cell types, ceramide-induced apoptosis is linked to the activation of the c-Jun N-terminal kinase (JNK) pathway and the subsequent activation of caspases.[4][6]
Key Steps in Ceramide-Induced Apoptosis:
-
JNK Activation: Ceramide activates the JNK signaling cascade.
-
c-Jun Phosphorylation: Activated JNK phosphorylates the transcription factor c-Jun, leading to changes in gene expression that favor apoptosis.
-
Caspase Activation: Ceramide can lead to the activation of initiator caspases, such as caspase-8 (in the extrinsic pathway) or caspase-9 (in the intrinsic pathway).[4][7] These, in turn, activate effector caspases like caspase-3.
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.
Below is a diagram of a simplified signaling pathway for ceramide-induced apoptosis.
Conclusion
This compound is an invaluable tool for the quantitative analysis of medium-chain ceramides in various biological systems. Its metabolism is intricately linked to the broader sphingolipid network, influencing the levels of other bioactive lipids. Understanding its metabolic fate and the signaling pathways it modulates, particularly in the context of apoptosis, is essential for researchers in the fields of lipidomics, cell biology, and drug development. The detailed experimental protocols provided herein offer a solid foundation for the accurate and reproducible investigation of this important molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Tridecanoyl-D-erythro-sphinganine-d7 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-Tridecanoyl-D-erythro-sphinganine-d7 as a metabolic tracer to investigate ceramide metabolism. This deuterated analog of a dihydroceramide (B1258172) serves as a powerful tool in lipidomics to dissect the complex pathways of sphingolipid synthesis and turnover. Its stable isotope label allows for precise tracking and quantification of its metabolic fate within cellular and in vivo systems using mass spectrometry.
Introduction to Ceramide Metabolism and the Role of Tracers
Ceramides (B1148491) are a class of bioactive lipids that are central to the metabolism of sphingolipids. They are not only structural components of cellular membranes but also act as signaling molecules involved in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation. The dysregulation of ceramide metabolism has been implicated in numerous diseases, such as insulin (B600854) resistance, cardiovascular disease, and cancer.
Understanding the dynamics of ceramide synthesis and catabolism is crucial for elucidating disease mechanisms and developing novel therapeutic strategies. Stable isotope-labeled metabolic tracers, such as this compound, are invaluable tools for these investigations. By introducing a "heavy" version of a metabolic precursor, researchers can trace its incorporation into downstream metabolites, thereby quantifying the flux through specific metabolic pathways.
This compound is a synthetic dihydroceramide containing a D-erythro-sphinganine backbone with seven deuterium (B1214612) atoms. This isotopic labeling makes it distinguishable from its endogenous, non-labeled counterparts by mass spectrometry, allowing for the precise measurement of its conversion to other sphingolipids.
Core Metabolic Pathways of Ceramide Metabolism
Ceramide metabolism can be broadly divided into three main pathways: the de novo synthesis pathway, the salvage pathway, and the sphingomyelin (B164518) hydrolysis pathway.
-
De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. This is followed by a reduction to sphinganine (B43673) (dihydrosphingosine), which is then acylated by one of six ceramide synthases (CerS) to form dihydroceramides. The final step in the ER is the desaturation of dihydroceramide to ceramide by dihydroceramide desaturase.
-
Salvage Pathway: This pathway involves the recycling of complex sphingolipids back to ceramide. Sphingosine, derived from the breakdown of complex sphingolipids in the lysosomes, can be re-acylated by ceramide synthases to form ceramide.
-
Sphingomyelin Hydrolysis Pathway: Sphingomyelin, a major component of cell membranes, can be hydrolyzed by sphingomyelinases to generate ceramide and phosphocholine. This pathway is a rapid mechanism for increasing cellular ceramide levels in response to various stimuli.
Below is a diagram illustrating the central role of ceramide in these metabolic pathways.
Synthesis of this compound
The synthesis of this compound involves the N-acylation of commercially available D-erythro-sphinganine-d7 with tridecanoic acid. The deuterium atoms are located on the terminal methyl and adjacent methylene (B1212753) groups of the sphinganine backbone.
Materials:
-
D-erythro-sphinganine-d7 (commercially available)
-
Tridecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (B92270), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Protocol:
-
Activation of Tridecanoic Acid: In a round-bottom flask, dissolve tridecanoic acid (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
N-acylation Reaction: Dissolve D-erythro-sphinganine-d7 (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine (e.g., 4:1 v/v). Add this solution dropwise to the activated tridecanoic acid mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform (B151607):methanol (B129727) 9:1 v/v). The product, this compound, will have a higher Rf value than the starting sphinganine-d7.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (to verify the correct mass and deuterium incorporation) and NMR spectroscopy.
Experimental Protocols for Metabolic Tracing
The following is a generalized protocol for a metabolic tracing experiment in cultured cells using this compound. This protocol can be adapted for different cell types and experimental questions.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa, or a cell line relevant to the research question)
-
Complete cell culture medium
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., methanol, chloroform, water)
-
Internal standards for mass spectrometry (e.g., a cocktail of non-deuterated ceramide species of different chain lengths)
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to a desired confluency (e.g., 80-90%).
-
Prepare a stock solution of this compound complexed to BSA. Briefly, dissolve the tracer in a small amount of ethanol (B145695) and then add it to a warm solution of fatty acid-free BSA in serum-free medium with vigorous vortexing.
-
Remove the culture medium from the cells and replace it with fresh medium containing the this compound/BSA complex at a final concentration of 1-10 µM.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the metabolic fate of the tracer.
-
-
Sample Collection and Lipid Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a mixture of ice-cold methanol and water to the cells to quench metabolism.
-
Scrape the cells and collect the cell lysate.
-
Perform a Bligh-Dyer or a similar lipid extraction method. Add chloroform to the lysate to create a biphasic system. Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography (e.g., methanol/chloroform 1:1 v/v).
-
Add a known amount of internal standard cocktail to each sample for quantification.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a C18 or a similar reverse-phase column for the separation of different sphingolipid species.
-
Set up the mass spectrometer to operate in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the deuterated tracer and its metabolites. The MRM transitions will be based on the precursor and characteristic fragment ions of each analyte.
-
Experimental Workflow Diagram:
Data Presentation and Analysis
The data obtained from the LC-MS/MS analysis will consist of the peak areas of the deuterated tracer and its downstream metabolites at different time points. By normalizing these peak areas to the internal standards, the relative or absolute amounts of each lipid species can be determined.
Table 1: Representative Quantitative Data from a Metabolic Tracing Experiment
| Time (hours) | This compound (pmol/10^6 cells) | N-Tridecanoyl-D-erythro-ceramide-d7 (pmol/10^6 cells) | N-Tridecanoyl-d7-Sphingomyelin (pmol/10^6 cells) |
| 0 | 105.2 ± 8.1 | 2.1 ± 0.3 | < LOD |
| 1 | 85.6 ± 6.5 | 15.8 ± 1.2 | 3.4 ± 0.5 |
| 4 | 52.3 ± 4.7 | 38.9 ± 3.1 | 12.7 ± 1.1 |
| 8 | 25.1 ± 2.9 | 45.2 ± 3.8 | 25.9 ± 2.3 |
| 24 | 8.7 ± 1.1 | 35.8 ± 2.9 | 48.6 ± 4.2 |
Data are presented as mean ± standard deviation (n=3). LOD: Limit of Detection.
This data can be used to calculate the rate of conversion of the tracer into its metabolites, providing a quantitative measure of the flux through the ceramide synthesis and downstream pathways.
Metabolic Fate of the Tracer:
The primary metabolic fate of this compound is its desaturation to form N-Tridecanoyl-D-erythro-ceramide-d7. This deuterated ceramide can then be further metabolized to more complex sphingolipids, such as sphingomyelin-d7 and glucosylceramide-d7.
Conclusion
This compound is a valuable tool for researchers investigating the intricate pathways of ceramide metabolism. Its use as a metabolic tracer, coupled with the sensitivity and specificity of LC-MS/MS, allows for the quantitative analysis of sphingolipid flux in various biological systems. The protocols and data presented in this guide provide a framework for designing and conducting experiments to gain deeper insights into the role of ceramides in health and disease, and to evaluate the efficacy of potential therapeutic interventions targeting sphingolipid metabolism. This approach is highly relevant for academic researchers, as well as for professionals in the pharmaceutical industry engaged in drug discovery and development.
An In-Depth Technical Guide on the Biological Function of N-Acyl Sphinganines
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl sphinganines, also known as dihydroceramides, are pivotal intermediates in the de novo biosynthesis of ceramides (B1148491) and other complex sphingolipids. Historically considered biologically inert precursors, recent research has unveiled their significant roles as bioactive molecules in a multitude of cellular processes. This technical guide provides a comprehensive overview of the biological functions of N-acyl sphinganines, with a particular focus on their involvement in signaling pathways that regulate apoptosis and autophagy. We present quantitative data on their cellular levels and enzymatic regulation, detailed experimental protocols for their study, and visual representations of their molecular interactions to facilitate a deeper understanding of their physiological and pathological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biology, cell signaling, and therapeutic development.
Introduction
Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules. The central hub of sphingolipid metabolism is ceramide, a molecule implicated in a wide array of cellular responses, including proliferation, differentiation, senescence, and apoptosis. N-acyl sphinganines are the immediate precursors to ceramides in the de novo synthesis pathway, differing only by the absence of a C4-C5 trans-double bond in the sphingoid backbone. This structural difference has profound implications for their biological activity. This guide will delve into the multifaceted functions of N-acyl sphinganines, moving beyond their classical role as mere intermediates to highlight their active participation in cellular signaling and disease pathogenesis.
The Central Role of N-Acyl Sphinganines in Sphingolipid Metabolism
The primary biological function of N-acyl sphinganines is to serve as substrates for the synthesis of ceramides and more complex sphingolipids. This process is tightly regulated by a series of enzymatic reactions primarily occurring in the endoplasmic reticulum (ER).
De Novo Synthesis Pathway
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. This is then reduced to sphinganine (B43673) (dihydrosphingosine). The key step in the formation of N-acyl sphinganines is the N-acylation of sphinganine by a family of six ceramide synthases (CerS1-6). Each CerS exhibits specificity for fatty acyl-CoAs of particular chain lengths, leading to the production of a diverse pool of N-acyl sphinganines. Finally, the enzyme dihydroceramide (B1258172) desaturase 1 (DES1) introduces a double bond into the sphinganine backbone to form ceramide.
Figure 1: De Novo Sphingolipid Biosynthesis Pathway.
Enzymatic Regulation
The cellular levels of N-acyl sphinganines are tightly controlled by the activity of ceramide synthases and dihydroceramide desaturase. The substrate specificity of the six mammalian CerS isoforms is a critical determinant of the acyl chain composition of the resulting N-acyl sphinganines and, consequently, their biological effects.
Table 1: Fatty Acyl-CoA Specificity of Mammalian Ceramide Synthases (CerS)
| Ceramide Synthase | Primary Fatty Acyl-CoA Specificity |
| CerS1 | C18:0 |
| CerS2 | C20:0, C22:0, C24:0, C24:1 |
| CerS3 | C26:0 and longer |
| CerS4 | C18:0, C20:0 |
| CerS5 | C16:0 |
| CerS6 | C14:0, C16:0 |
Dihydroceramide desaturase (DES1) is another key regulatory point. Its inhibition leads to the accumulation of N-acyl sphinganines and a depletion of ceramides, a state that has been shown to induce distinct cellular responses.
Table 2: Kinetic Parameters of Dihydroceramide Desaturase 1 (DES1)
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |
| C8-Dihydroceramide | 340 | Not Reported |
| NADH | 120 | Not Reported |
Note: Data obtained from in vitro assays using rat liver microsomes.[1]
Biological Functions of N-Acyl Sphinganines in Cellular Signaling
Emerging evidence demonstrates that N-acyl sphinganines are not merely passive intermediates but are active participants in cellular signaling, particularly in the regulation of autophagy and apoptosis.
Autophagy
Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. N-acyl sphinganine accumulation has been shown to be a potent inducer of autophagy in various cell types. The proposed mechanism involves the induction of endoplasmic reticulum (ER) stress, which in turn activates signaling pathways that initiate the formation of autophagosomes. The conversion of LC3-I to LC3-II is a hallmark of autophagy induction.
Figure 2: N-Acyl Sphinganine-Induced Autophagy Pathway.
Studies have shown that treatment of cancer cells with 3-ketosphinganine leads to the accumulation of dihydrosphingolipids and the induction of autophagy.[2] This suggests that the flux through the de novo sphingolipid pathway is a critical regulator of this process.
Apoptosis
Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and development. While ceramides are well-established pro-apoptotic molecules, the role of N-acyl sphinganines is more complex. Accumulation of N-acyl sphinganines has been shown to inhibit ceramide-induced apoptosis by preventing the formation of ceramide channels in the mitochondrial outer membrane.[3][4] This highlights the importance of the ceramide-to-dihydroceramide ratio in determining cell fate.
However, under certain conditions, the accumulation of specific N-acyl sphinganines can contribute to apoptosis. For instance, in palmitic acid-induced apoptosis in HepG2 cells, the conversion of dihydroceramide to ceramide by DES1 is a key step in activating the caspase cascade.[5]
Figure 3: Role of N-Acyl Sphinganine in Apoptosis Regulation.
N-Acyl Sphinganines in Disease
The dysregulation of N-acyl sphinganine metabolism has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.
Cancer
In cancer, the role of N-acyl sphinganines is multifaceted. Increased levels of certain N-acyl sphinganines have been observed in breast cancer tissue compared to normal tissue.[6] For example, C16:0-, C24:1-, and C24:0-ceramides (and by extension their dihydroceramide precursors) were significantly elevated in malignant tumors.[6] The accumulation of dihydroceramides in response to some chemotherapeutic agents can induce autophagy, which can either promote cancer cell survival or contribute to cell death, depending on the cellular context.[7][8]
Table 3: Ceramide Levels in Breast Cancer Tissue
| Ceramide Species | Normal Tissue (pmol/mg) | Malignant Tumor (pmol/mg) | Fold Increase (Malignant vs. Normal) |
| C16:0-Cer | ~0.65 | ~9.4 | ~14.5 |
| C18:0-Cer | ~0.54 | ~2.8 | ~5.2 |
| C20:0-Cer | ~0.5 | ~2.8 | ~5.6 |
| C24:1-Cer | ~0.47 | ~2.8 | ~5.9 |
| C24:0-Cer | ~0.33 | ~3.5 | ~10.7 |
| Total Ceramide | ~2.5 | ~21.3 | ~8.5 |
Data adapted from Schiffmann et al., 2009. Note that dihydroceramide levels often parallel ceramide levels, especially when CerS activity is upregulated.[6]
Neurodegenerative Diseases
In neurodegenerative diseases such as Alzheimer's disease, alterations in sphingolipid metabolism are a common feature. Studies have shown elevated levels of ceramides in the brains of Alzheimer's patients.[9] While direct quantitative data for N-acyl sphinganines in these conditions is still emerging, it is plausible that their levels are also altered, contributing to the overall pathology.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of N-acyl sphinganines.
In Vitro Ceramide Synthase Assay using NBD-Sphinganine
This assay measures the activity of ceramide synthases by monitoring the formation of a fluorescent N-acyl sphinganine product.
Materials:
-
Cell or tissue homogenates
-
Reaction buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA
-
NBD-sphinganine (fluorescent substrate)
-
Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA)
-
Methanol
-
Chloroform
-
Solid Phase Extraction (SPE) C18 columns
Procedure:
-
Prepare cell or tissue homogenates in lysis buffer and determine protein concentration.
-
Set up the reaction mixture in a final volume of 100 µL containing reaction buffer, 10 µM NBD-sphinganine, and 50 µM fatty acyl-CoA.
-
Initiate the reaction by adding 50 µg of homogenate protein.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding methanol.
-
Separate the fluorescent product (NBD-N-acyl sphinganine) from the unreacted substrate using SPE C18 chromatography.[1][10][11]
-
Elute the product and quantify the fluorescence using a plate reader or HPLC with a fluorescence detector.
Figure 4: Workflow for In Vitro Ceramide Synthase Assay.
Quantification of N-Acyl Sphinganines by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of various N-acyl sphinganine species.
Materials:
-
Tissue or cell samples
-
Internal standards (e.g., C17-dihydroceramide)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Homogenize tissue or lyse cells in the presence of an internal standard.
-
Perform lipid extraction using a method such as the Bligh-Dyer or Folch procedure.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Separate the different N-acyl sphinganine species using a suitable liquid chromatography column (e.g., C18 reversed-phase).
-
Detect and quantify the individual species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[6][12][13]
Figure 5: Workflow for LC-MS/MS Quantification of N-Acyl Sphinganines.
Conclusion and Future Directions
N-acyl sphinganines have emerged from the shadow of their well-known ceramide counterparts to be recognized as critical bioactive lipids in their own right. Their roles in regulating fundamental cellular processes such as autophagy and apoptosis, coupled with their dysregulation in major human diseases, underscore their importance as potential therapeutic targets and diagnostic biomarkers. The continued development of advanced analytical techniques, such as high-resolution mass spectrometry and sophisticated imaging methods, will undoubtedly provide deeper insights into the spatiotemporal dynamics of N-acyl sphinganine metabolism and signaling. Future research should focus on elucidating the precise molecular mechanisms by which different N-acyl sphinganine species exert their specific biological effects and on exploring the therapeutic potential of modulating their levels in various disease contexts. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to navigate the complexities of N-acyl sphinganine biology and to harness this knowledge for the advancement of human health.
References
- 1. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific induction of apoptosis in tumor cells via endogenous C16-ceramide and distinct transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroceramide-desaturase-1-mediated caspase 9 activation through ceramide plays a pivotal role in palmitic acid-induced HepG2 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. CGK733-induced LC3 II formation is positively associated with the expression of cyclin-dependent kinase inhibitor p21Waf1/Cip1 through modulation of the AMPK and PERK/CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative Imprint Mass Spectrometry Imaging of Endogenous Ceramides in Rat Brain Tissue with Kinetic Calibration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for N-Tridecanoyl-D-erythro-sphinganine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis for N-Tridecanoyl-D-erythro-sphinganine-d7, a deuterated analog of a saturated ceramide. This document is intended to assist researchers in understanding the quality control specifications, analytical methodologies, and biochemical context of this stable isotope-labeled lipid standard.
Compound Identification and Specifications
This compound is a high-purity standard essential for research applications, particularly in mass spectrometry-based lipidomics, where it serves as an internal standard for the accurate quantification of endogenous ceramides (B1148491).
Table 1: General Specifications [1]
| Parameter | Specification |
| Product Name | This compound |
| Molecular Formula | C₃₁H₅₆D₇NO₃ |
| Molecular Weight | 504.88 |
| Physical State | Powder |
| Storage | -20°C |
| Lot Number | 6610PGC010 |
| Avanti Lot Number | 330726P-1MG-C-010 |
Analytical Data Summary
The following tables summarize the quantitative data typically presented in a Certificate of Analysis for this compound.
Table 2: Purity and Identity Analysis [1]
| Analysis Method | Specification | Result |
| Physical Examination | White powder, no foreign matter | Pass |
| Thin Layer Chromatography (TLC) | >99% Purity | All Pass |
| Proton NMR | NMR spectrum consistent with structure | Consistent with structure |
| Mass Spectrometry | [M+H]⁺ = 505.88 ± 1 amu | [M+H]⁺ = 505.6 amu |
Experimental Protocols
Detailed methodologies are crucial for interpreting the certificate of analysis and for designing experiments. The following sections outline typical protocols for the key analyses performed.
Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for assessing the purity of lipid standards.
-
Stationary Phase: Silica (B1680970) gel plate.
-
Mobile Phase: A mixture of Chloroform (B151607) and Methanol (B129727) in a 9:1 ratio is used to develop the plate.[1]
-
Sample Preparation: The powdered standard is dissolved in a suitable organic solvent, such as a chloroform/methanol mixture.
-
Application: The dissolved sample is spotted onto the silica gel plate.
-
Development: The plate is placed in a chromatography chamber containing the mobile phase, allowing the solvent to move up the plate by capillary action, separating the components.
-
Visualization: After development, the plate is dried and visualized using various methods:
-
Ninhydrin spray: Negative result indicates the absence of primary amine groups, which is expected for this N-acylated ceramide.[1]
-
Iodine vapor: A single major spot indicates the presence of a pure lipid.[1]
-
Phosphorus stain: A negative result confirms the absence of phospholipid impurities.[1]
-
Charring: A faint positive result after spraying with a strong acid and heating is characteristic of lipids.[1]
-
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and identity of the compound. A common approach for ceramide analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: The sample is dissolved in an appropriate solvent, often a mixture of methanol and chloroform, and may be spiked with other internal standards if part of a larger analysis.
-
Chromatography:
-
Column: A C18 or similar reversed-phase column is typically used for separation.[2]
-
Mobile Phase: A gradient of solvents, such as water with 0.1% formic acid (Solvent A) and isopropanol (B130326) with 0.1% formic acid (Solvent B), is commonly employed.[2]
-
Flow Rate: A typical flow rate is around 0.6 mL/min.[2]
-
-
Mass Spectrometry:
-
Ionization: Positive-ion electrospray ionization (ESI) is a common method for analyzing ceramides.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the transition from the precursor ion to a specific product ion.[2][3] For deuterated ceramides, the product ion spectrum is monitored for characteristic fragments.[4]
-
Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined. For this compound, the expected m/z is approximately 505.88. The observed result of 505.6 amu is within the acceptable tolerance.[1]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.
-
Data Acquisition: Standard proton NMR pulse sequences are used.
-
Data Analysis: The resulting spectrum is analyzed for chemical shifts, peak integrations, and coupling patterns. The spectrum is expected to be consistent with the known structure of N-Tridecanoyl-D-erythro-sphinganine, with allowances for the deuterium (B1214612) labeling. Key signals would include those from the long alkyl chains of the sphinganine (B43673) base and the tridecanoyl group, as well as protons near the amide and hydroxyl functionalities. The absence of signals at specific positions would confirm the d7 deuteration.
Signaling Pathways and Experimental Workflows
De Novo Ceramide Synthesis Pathway
N-Tridecanoyl-D-erythro-sphinganine is a saturated ceramide. The general de novo synthesis pathway for ceramides occurs primarily in the endoplasmic reticulum.
Caption: De Novo Ceramide Synthesis Pathway in the Endoplasmic Reticulum.
Analytical Workflow for a Certified Lipid Standard
The following diagram illustrates a typical workflow for the quality control analysis of a certified lipid standard like this compound.
References
An In-depth Technical Guide to the Physicochemical Characteristics of Deuterated Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing crucial roles in membrane structure and cellular signaling.[1] The introduction of deuterium (B1214612), a stable isotope of hydrogen, into sphingolipid molecules provides a powerful tool for researchers in various fields, particularly in lipidomics and membrane biophysics. Deuterated sphingolipids serve as invaluable internal standards for mass spectrometry, enabling precise quantification of their endogenous counterparts.[2][3] Furthermore, their unique physical properties allow for detailed investigation of lipid behavior in biological membranes using techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This guide provides a comprehensive overview of the physicochemical characteristics of deuterated sphingolipids, detailed experimental protocols, and visualizations of relevant biological pathways.
Physicochemical Properties of Deuterated Sphingolipids
The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of sphingolipids. These alterations are critical to consider when designing and interpreting experiments.
Impact on Phase Behavior and Membrane Structure
Deuteration of the acyl chains in phospholipids, which serve as a model for sphingolipids, has been shown to decrease the gel-to-fluid phase transition temperature (Tm).[6] This effect is attributed to the slightly shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can influence intermolecular interactions.[7]
Table 1: Effect of Deuteration on Phospholipid Phase Transition Temperature [6]
| Phospholipid | Deuteration Position | Change in Tm (°C) |
| Saturated Phospholipids | Acyl Chains | -4.3 ± 0.1 |
Neutron scattering studies have revealed that chain deuteration also leads to a reduction in the lamellar repeat spacing and overall bilayer thickness.[6] Conversely, deuteration of the lipid headgroup can cause an increase in these parameters.[6]
Table 2: Influence of Deuteration on DOPC Bilayer Structural Parameters at Reduced Hydration [6]
| Deuteration Position | Change in Lamellar Repeat Spacing | Change in Bilayer Thickness |
| Acyl Chains | Decrease | Decrease |
| Headgroup | Increase | Increase |
Solubility and Polarity
While stable isotope-labeled standards are designed to have nearly identical physical properties to their natural counterparts, including solubility, the slight changes in intermolecular forces due to deuteration can lead to minor differences.[3] The polarity of the sphingomyelin-water interface has been shown to be affected by temperature, with the interface becoming less polar above the phase transition temperature, a behavior opposite to that of phosphatidylcholine bilayers.[5]
Experimental Protocols
Synthesis of Deuterated Sphingolipids
The synthesis of deuterated sphingolipids can be achieved through various chemical methods. Below is a generalized protocol for the selective deuteration of the sphingoid backbone.
Protocol 1: Synthesis of 3,4,5-Trideuterio-D-erythro-sphingosine [2]
-
Hydrogen-Deuterium Exchange: Deuteration at the C-4 and C-5 positions of sphingosine (B13886) is achieved via a hydrogen-deuterium exchange reaction of a β-ketophosphonate intermediate. This reaction is catalyzed by ND₄Cl in a D₂O/tetrahydrofuran solvent system.
-
Reduction for C-3 Deuteration: To introduce deuterium at the C-3 position, a sodium borodeuteride reduction of an α,β-enone intermediate is performed in perdeuteromethanol, often in the presence of cerium(III) chloride.
-
Purification: The resulting deuterated sphingosine is purified using standard chromatographic techniques.
Analysis of Deuterated Sphingolipids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for the analysis of sphingolipids, with deuterated lipids serving as ideal internal standards.[8][9]
Protocol 2: General Workflow for Sphingolipid Analysis using Deuterated Internal Standards [10][11]
-
Sample Preparation and Spiking: Homogenize the biological sample (e.g., cells, tissue). Add a known amount of the deuterated sphingolipid internal standard cocktail.
-
Lipid Extraction: Perform a lipid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer extraction). The extraction is often biphasic, with the lower organic phase containing the lipids.
-
Sample Derivatization (Optional): Depending on the specific sphingolipid class and analytical method, derivatization may be necessary to improve chromatographic separation or ionization efficiency.
-
LC Separation: Separate the lipid extract using either normal-phase or reverse-phase liquid chromatography. The choice of column and mobile phase depends on the polarity of the sphingolipids of interest.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in a specific scan mode, such as multiple reaction monitoring (MRM), to detect and quantify the deuterated internal standards and their corresponding endogenous analytes.
-
Quantification: Calculate the concentration of the endogenous sphingolipids by comparing their peak areas to those of the known concentration of the deuterated internal standards.
2H-NMR Spectroscopy of Deuterated Sphingomyelin (B164518) Bilayers
Deuterium NMR (2H-NMR) is a powerful technique to study the structure and dynamics of lipid bilayers.[5]
Protocol 3: 2H-NMR of Deuterated Sphingomyelin in Aligned Bilayers [5][12][13]
-
Sample Preparation: Prepare multilamellar vesicles (MLVs) containing the deuterated sphingomyelin. For studies of aligned bilayers, these MLVs are then deposited on a solid support (e.g., glass plates).
-
Hydration: Hydrate the lipid films in a controlled humidity environment.
-
NMR Acquisition:
-
Data Analysis: The quadrupolar splitting observed in the 2H-NMR spectrum provides information about the order and orientation of the C-D bonds within the lipid molecule, which can be related to the structure and dynamics of the bilayer.
Signaling Pathways Involving Sphingolipids
Deuterated sphingolipids are instrumental in tracing the metabolic flux and elucidating the roles of their endogenous counterparts in various signaling pathways.
De Novo Sphingolipid Synthesis
The de novo synthesis pathway is the primary route for the production of sphingolipids, starting from the condensation of serine and palmitoyl-CoA.[14][15]
Ceramide-Mediated Apoptosis
Ceramide is a well-established second messenger in the induction of apoptosis.[16][17] It can be generated through the hydrolysis of sphingomyelin and can activate downstream signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway.[16][18]
Sphingosine-1-Phosphate (S1P) Signaling
Sphingosine-1-phosphate (S1P) is another critical signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival, by acting on a family of G protein-coupled receptors (S1PRs).[19][20][21]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying sphingolipid metabolism using deuterated precursors.
Conclusion
Deuterated sphingolipids are indispensable tools in modern biological research. Their unique physicochemical properties provide researchers with the means to accurately quantify sphingolipid species, investigate membrane dynamics, and trace metabolic pathways. A thorough understanding of the subtle effects of deuteration on the physical and chemical behavior of these lipids is essential for the robust design and interpretation of experiments. The protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists and professionals working in the dynamic field of sphingolipid research and drug development.
References
- 1. Effects of ceramide on apoptosis, proteoglycan degradation, and matrix metalloproteinase expression in rabbit articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective deuterium labeling of the sphingoid backbone: facile syntheses of 3,4,5-trideuterio-d-erythro-sphingosine and 3-deuterio-d-erythro-sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 5. Hydration and lateral organization in phospholipid bilayers containing sphingomyelin: a 2H-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 9. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. lipidmaps.org [lipidmaps.org]
- 12. cdn.dal.ca [cdn.dal.ca]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of death receptor signaling and apoptosis by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Sphingosine-1-phosphate signaling: unraveling its role as a drug target against infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Tridecanoyl-D-erythro-sphinganine-d7 for Sphingolipid Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of N-Tridecanoyl-D-erythro-sphinganine-d7 as a stable isotope-labeled internal standard for the quantitative analysis of sphingolipids. This document details the central role of this tool in dissecting the complex sphingolipid metabolic network, offers detailed experimental protocols, and presents quantitative data to illustrate its utility in research and drug development.
Introduction to Sphingolipid Metabolism and the Role of Isotope-Labeled Standards
Sphingolipids are a class of bioactive lipids that are integral components of cellular membranes and serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The metabolic pathways of sphingolipids are complex and interconnected, primarily consisting of the de novo synthesis pathway and the salvage pathway. Given the pivotal role of sphingolipids in cellular function and disease, accurate quantification of individual sphingolipid species is paramount for understanding their physiological and pathological roles.
Mass spectrometry coupled with liquid chromatography (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of sphingolipids. The accuracy of this quantification relies heavily on the use of appropriate internal standards. Stable isotope-labeled standards, such as this compound, are ideal for this purpose. These molecules are chemically identical to their endogenous counterparts but are heavier due to the incorporation of deuterium (B1214612) atoms. This mass difference allows them to be distinguished by the mass spectrometer, enabling them to be used to correct for variations in sample extraction, processing, and instrument response, thereby ensuring precise and accurate quantification of the target analytes.
This compound: A Tool for Ceramide Quantification
This compound (d7-C13-dihydroceramide) is a deuterated analog of a dihydroceramide (B1258172). Dihydroceramides are direct precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway. The use of a deuterated standard with a C13 acyl chain is advantageous as this chain length is not typically abundant endogenously, minimizing potential interference. This internal standard is particularly valuable for quantifying various dihydroceramide and ceramide species, which are central hubs in the sphingolipid metabolic network.
Sphingolipid Signaling Pathways
The following diagrams illustrate the central sphingolipid metabolic pathways where this compound is a valuable analytical tool.
Data Presentation
The following table presents representative quantitative data for various ceramide species in human plasma, illustrating the type of results obtained using LC-MS/MS with deuterated internal standards. While the original study may have used a different deuterated ceramide, the principle of quantification and the resulting data structure are directly applicable.
| Ceramide Species | Concentration in Human Plasma (μg/mL) |
| Cer(d18:1/16:0) | 2.70 x 10-1 |
| Cer(d18:1/18:0) | 0.99 x 10-1 |
| Cer(d18:1/22:0) | 0.02 - 4.0 |
| Cer(d18:1/24:0) | 0.08 - 16.0 |
| Cer(d18:1/24:1) | 7.69 x 10-1 |
| Data adapted from studies on ceramide quantification in human plasma. The ranges for Cer(22:0) and Cer(24:0) represent the linear dynamic range of a validated assay.[1][2] |
Experimental Protocols
The following sections provide detailed methodologies for the quantification of sphingolipids using this compound as an internal standard. The protocols cover sample preparation from cultured cells and a general workflow for LC-MS/MS analysis.
Experimental Workflow for Sphingolipid Quantification
Protocol 1: Sphingolipid Extraction from Cultured Cells
This protocol describes a method for extracting sphingolipids from adherent cultured cells.
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Aspirate the culture medium and wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
-
Internal Standard Spiking and Lysis:
-
Prepare a stock solution of this compound in methanol (B129727). The final concentration in the sample should be within the linear range of the calibration curve.
-
Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.
-
Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.
-
-
Lipid Extraction (Modified Bligh-Dyer):
-
Add 250 µL of chloroform (B151607) to the cell suspension and vortex vigorously for 1 minute.
-
Add 200 µL of water and vortex again.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis of Sphingolipids
The following are representative LC-MS/MS conditions for the analysis of ceramides. These may need to be optimized for specific instrumentation and target analytes.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 60 °C |
| Injection Volume | 5 - 10 µL |
| Gradient | A linear gradient from a lower to a higher percentage of mobile phase B over several minutes to elute sphingolipids based on their polarity. |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | ~3.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 600 °C |
MRM Transitions:
The precursor-to-product ion transitions for each ceramide species and the internal standard need to be determined empirically by direct infusion of standards. A common product ion for many ceramides in positive ion mode is m/z 264.4, which corresponds to the sphingosine backbone after the loss of the fatty acyl chain and water. For this compound, the specific MRM transition would be determined based on its deuterated mass.
Data Analysis and Quantification
Following LC-MS/MS analysis, the data is processed using the instrument's software.
-
Peak Integration: The peak areas of the MRM transitions for each endogenous ceramide species and for this compound are integrated.
-
Calibration Curve: A calibration curve is constructed for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression is then performed.
-
Concentration Calculation: The concentration of each ceramide in the unknown samples is calculated using the regression equation from the calibration curve based on their measured peak area ratios.
Conclusion
This compound is a powerful tool for the accurate and precise quantification of ceramides and other sphingolipids in complex biological matrices. Its use as an internal standard in LC-MS/MS-based lipidomics is essential for obtaining reliable data to unravel the intricate roles of sphingolipid metabolism in health and disease. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this valuable standard into their sphingolipid pathway analysis workflows.
References
Methodological & Application
Application Note and Protocol for the LC-MS/MS Quantification of N-Tridecanoyl-D-erythro-sphinganine-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of N-Tridecanoyl-D-erythro-sphinganine-d7, a deuterated ceramide analog, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Ceramides (B1148491) are critical bioactive lipids involved in various cellular processes, including apoptosis, cell differentiation, and stress responses. The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate and precise quantification of endogenous ceramides in complex biological matrices by correcting for variability in sample preparation and instrument response.[1][2] This protocol outlines procedures for sample preparation, LC separation, and MS/MS detection, and serves as a comprehensive guide for researchers in lipidomics and drug development.
Introduction
Ceramides are a class of sphingolipids composed of a sphingoid base linked to a fatty acid via an amide bond. They are central molecules in sphingolipid metabolism and act as signaling molecules in a multitude of cellular pathways. Altered ceramide levels have been implicated in various diseases, making their accurate quantification crucial for understanding disease pathogenesis and for the development of novel therapeutics.
LC-MS/MS has emerged as the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[3] The use of a stable isotope-labeled internal standard, such as this compound, which has chemical and physical properties nearly identical to its non-labeled counterpart, allows for precise quantification by accounting for sample loss during preparation and variations in ionization efficiency in the mass spectrometer.[2]
Signaling Pathway of Ceramide Metabolism
Caption: Simplified overview of the central role of ceramide in sphingolipid metabolism.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific biological matrices and instrumentation.
Materials and Reagents
-
This compound (Internal Standard)
-
LC-MS/MS grade solvents: Methanol, Acetonitrile (B52724), Water, Chloroform, Isopropanol
-
Formic acid and Ammonium acetate (B1210297) (for mobile phase preparation)
-
Biological matrix (e.g., plasma, cell lysate)
-
Microcentrifuge tubes
-
Autosampler vials with inserts
Sample Preparation: Protein Precipitation and Lipid Extraction
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[2]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Spike in 10 µL of the this compound internal standard solution at a known concentration.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following conditions are based on established methods for ceramide separation.[4][5][6]
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
MRM Transitions
The specific MRM transitions for this compound need to be determined. The precursor ion will be the [M+H]+ adduct. The product ions are typically generated from the cleavage of the amide bond and dehydration. The molecular weight of N-Tridecanoyl-D-erythro-sphinganine (C31H63NO3) is 501.8 g/mol . With the addition of 7 deuterium (B1214612) atoms, the molecular weight of the internal standard is approximately 508.8 g/mol .
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound (IS) | 509.9 | 271.3 | 150 | 25 |
| Endogenous Ceramide (example: C16-Ceramide) | 538.5 | 264.4 | 150 | 25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Quantitative Data Summary
The following table is an example of how to present quantitative data for a calibration curve of this compound.
| Concentration (ng/mL) | Peak Area (IS) | Peak Area (Analyte) | Area Ratio (Analyte/IS) |
| 1 | 55,123 | 1,102 | 0.020 |
| 5 | 54,987 | 5,499 | 0.100 |
| 10 | 55,345 | 11,069 | 0.200 |
| 50 | 54,890 | 54,890 | 1.000 |
| 100 | 55,010 | 110,020 | 2.000 |
| 500 | 55,250 | 552,500 | 10.000 |
Experimental Workflow Diagram
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 4. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 6. pp.bme.hu [pp.bme.hu]
Application Notes and Protocols for N-Tridecanoyl-D-erythro-sphinganine-d7 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of bioactive lipids is paramount to understanding their roles in health and disease. Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in various cellular processes, including apoptosis, cell proliferation, and inflammation. The use of stable isotope-labeled internal standards is the gold standard for mass spectrometry-based quantification, as they correct for variability in sample extraction, processing, and instrument response.
N-Tridecanoyl-D-erythro-sphinganine-d7 (C13:0-Ceramide-d7) is a deuterated synthetic ceramide analog that serves as an excellent internal standard for the quantification of various ceramide species in biological samples. Its odd-chain fatty acid (tridecanoic acid) makes it ideal, as it is not naturally abundant in most biological systems, thus minimizing interference from endogenous ceramides. This document provides detailed application notes and protocols for the effective use of this compound in mass spectrometry.
Rationale for Use
The selection of this compound as an internal standard is based on several key properties:
-
Physicochemical Similarity: It closely mimics the extraction and chromatographic behavior of endogenous ceramides.
-
Mass Differentiation: The deuterium (B1214612) labeling (d7) provides a distinct mass shift, allowing it to be differentiated from non-labeled endogenous ceramides by the mass spectrometer.
-
Low Endogenous Abundance: The C13 acyl chain is rare in mammalian systems, ensuring that the signal from the internal standard is not confounded by a naturally occurring analog.
-
Fragmentation Pattern: It exhibits a characteristic fragmentation pattern similar to endogenous ceramides, typically yielding a common product ion corresponding to the sphingoid backbone.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Abbreviation | C13:0-Ceramide-d7 |
| Molecular Formula | C₃₁H₅₆D₇NO₃[1] |
| Molecular Weight | 504.88 g/mol [1] |
| Monoisotopic Mass | 504.5 g/mol |
| [M+H]⁺ | 505.9 m/z[2] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a typical LC-MS/MS workflow for ceramide quantification. Optimization may be required based on the specific biological matrix and instrumentation.
I. Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Carefully weigh the lyophilized this compound and dissolve it in an appropriate solvent, such as methanol (B129727) or a chloroform:methanol mixture (e.g., 1:1, v/v), to a final concentration of 1 mg/mL. Store the stock solution in a tightly sealed glass vial at -20°C.
-
Working Solution (e.g., 10 µg/mL): Prepare a working solution by diluting the stock solution with the same solvent. The final concentration of the working solution should be optimized based on the expected concentration range of the endogenous ceramides in the samples and the sensitivity of the mass spectrometer.
II. Sample Preparation (Lipid Extraction from Plasma/Serum)
This protocol is a modification of the widely used Bligh and Dyer or Folch methods for lipid extraction.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample. Add a known amount of the this compound working solution. The amount added should result in a peak area that is comparable to the endogenous ceramides of interest.
-
Protein Precipitation and Lipid Extraction:
-
Add 500 µL of a cold chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Add 100 µL of water and vortex again for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Lipid Phase Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass syringe or pipette, and transfer it to a new tube. Be cautious not to disturb the protein interface.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol or isopropanol:acetonitrile:water mixture).
References
Application Notes and Protocols for the Quantification of Ceramides Using N-Tridecanoyl-D-erythro-sphinganine-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play a critical role as signaling molecules in a multitude of cellular processes, including apoptosis, cell proliferation, and inflammation.[1] The specific acyl chain length of a ceramide molecule can determine its biological function. Consequently, the accurate and sensitive quantification of specific ceramides is essential for understanding their mechanisms of action and their potential as therapeutic targets in various diseases.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of ceramides due to its high sensitivity, specificity, and capacity to resolve complex lipid mixtures.[2][3] This application note provides a detailed protocol for the quantification of ceramides in biological samples using N-Tridecanoyl-D-erythro-sphinganine-d7 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation, thereby ensuring accurate quantification.[4]
Signaling Pathway Context: Ceramide Metabolism
Ceramides are central hubs in sphingolipid metabolism and are synthesized and catabolized through several interconnected pathways. Understanding these pathways provides a biological context for the modulation of ceramide levels in experimental and clinical settings. The three main pathways for ceramide generation are the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[2][5]
Experimental Workflow
The overall experimental workflow for the quantification of ceramides by LC-MS/MS encompasses several key stages, from sample collection and preparation to instrumental analysis and data processing.
References
- 1. benchchem.com [benchchem.com]
- 2. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 3. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]
Application Notes and Protocols for Lipid Extraction in Samples Containing N-Tridecanoyl-D-erythro-sphinganine-d7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of lipids, particularly sphingolipids, from biological samples utilizing N-Tridecanoyl-D-erythro-sphinganine-d7 as an internal standard. The choice of an appropriate extraction method is critical for accurate quantification and downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS/MS). This document outlines three commonly used and effective methods: the Folch method, the Bligh and Dyer method, and Solid-Phase Extraction (SPE).
Introduction to this compound
This compound is a deuterated analog of N-tridecanoyl-D-erythro-sphinganine (C13-dihydroceramide). Its stable isotope label makes it an ideal internal standard for mass spectrometry-based quantification of ceramides (B1148491) and other sphingolipids. Since it behaves nearly identically to its non-deuterated counterpart during extraction and chromatographic separation, it can effectively correct for sample loss and variations in ionization efficiency, leading to highly accurate and precise measurements.
Choosing the Right Extraction Method
The selection of a lipid extraction method depends on several factors, including the sample matrix (e.g., plasma, tissues, cells), the specific lipid classes of interest, and the required sample throughput.
-
Folch and Bligh & Dyer Methods: These are classic liquid-liquid extraction (LLE) techniques that are robust and widely used for total lipid extraction. They are particularly effective for a broad range of lipid classes. The Folch method is often favored for its high recovery of a wide variety of lipids, while the Bligh and Dyer method uses a lower solvent-to-sample ratio, which can be advantageous.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted approach, allowing for the fractionation of lipid classes. This can be beneficial for reducing sample complexity and enriching for specific lipids of interest, such as ceramides. SPE methods are also amenable to automation, making them suitable for higher throughput applications.
Quantitative Data Summary
The following table summarizes the typical recovery efficiencies of different lipid extraction methods for sphingolipids. It is important to note that actual recoveries can vary depending on the specific sample matrix, protocol modifications, and the particular sphingolipid species being analyzed.
| Extraction Method | Sphingomyelin (SM) Recovery (%) | Ceramide (Cer) Recovery (%) | Sphingosine-1-phosphate (S1P) Recovery (%) | Key Advantages | Key Disadvantages |
| Folch | 85 - 96 | 69 - 96 | Variable, can be low | High recovery for a broad range of lipids. | Laborious, uses large solvent volumes. |
| Bligh & Dyer | 70 - 85 | 35 - 72 | Variable, can be low | Reduced solvent consumption compared to Folch. | Lower recovery for some lipid classes. |
| Methanol (B129727) (MeOH) Precipitation | 90 - 100+ | 96 - 101 | 95 - 100+ | Simple, rapid, good recovery for polar sphingolipids. | May not be as effective for all lipid classes. |
| Solid-Phase Extraction (SPE) | > 90 | > 90 | > 90 | High selectivity, allows for fractionation, amenable to automation. | Can be more expensive, requires method development. |
Data compiled from multiple sources. Actual recoveries can vary based on the specific protocol and sample matrix.
Experimental Protocols
Protocol 1: Modified Folch Method for Sphingolipid Extraction
This protocol is suitable for the extraction of total lipids, including sphingolipids, from various biological samples.
Materials:
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or PBS)
-
This compound internal standard solution (in a suitable solvent like methanol)
-
Glass centrifuge tubes with PTFE-lined caps
-
Homogenizer (for tissue samples)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, serum): Use a defined volume (e.g., 100 µL).
-
For cell pellets: Resuspend in a known volume of PBS.
-
For tissue samples: Homogenize a known weight of tissue in methanol.
-
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Solvent Addition: Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample (e.g., for 100 µL of plasma, add 2 mL of the solvent mixture).
-
Homogenization/Vortexing: Vortex the mixture vigorously for 2 minutes. For tissue homogenates, ensure thorough mixing.
-
Incubation: Incubate the mixture at room temperature for 30 minutes with occasional vortexing.
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent mixture).
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.
-
-
Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or chloroform:methanol 1:1).
Workflow Diagram:
Protocol 2: Bligh and Dyer Method for Sphingolipid Extraction
This method is a modification of the Folch method that uses a smaller volume of solvent.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
This compound internal standard solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation and Spiking: Prepare the sample and add the internal standard as described in the Folch method. Assume a sample volume of 1 volume (e.g., 100 µL).
-
Initial Solvent Addition: Add 3.75 volumes of chloroform:methanol (1:2, v/v) (e.g., 375 µL).
-
Vortexing: Vortex the mixture for 1 minute to form a single phase.
-
Second Solvent Addition: Add 1.25 volumes of chloroform (e.g., 125 µL). Vortex for 30 seconds.
-
Aqueous Addition and Phase Separation:
-
Add 1.25 volumes of deionized water (e.g., 125 µL).
-
Vortex for 30 seconds to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes.
-
-
Lipid Phase Collection: Collect the lower organic phase.
-
Drying and Reconstitution: Dry the collected organic phase and reconstitute as described in the Folch method.
Workflow Diagram:
Protocol 3: Solid-Phase Extraction (SPE) for Ceramide Enrichment
This protocol uses a normal-phase SPE cartridge to isolate and enrich for ceramides and other neutral sphingolipids.[1]
Materials:
-
Normal-phase SPE cartridges (e.g., Silica, Diol, or Aminopropyl)
-
SPE manifold
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Acetone (HPLC grade)
-
This compound internal standard solution
-
Nitrogen evaporator
Procedure:
-
Initial Lipid Extraction: Perform an initial lipid extraction using the Folch or Bligh and Dyer method as described above, including the internal standard spiking step. Dry down the lipid extract.
-
Sample Loading:
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent like chloroform or hexane.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by sequentially passing through:
-
3 mL of methanol
-
3 mL of chloroform
-
3 mL of hexane
-
-
Do not allow the cartridge to go dry between steps.
-
-
Sample Application: Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
Washing (Elution of Neutral Lipids):
-
Wash the cartridge with 5 mL of hexane to elute very non-polar lipids like cholesterol esters.
-
Wash with 5 mL of hexane:diethyl ether (95:5, v/v) to elute triglycerides.
-
-
Elution of Ceramides:
-
Elute the ceramide fraction with 5 mL of chloroform:acetone (9:1, v/v).
-
-
Drying and Reconstitution:
-
Collect the ceramide fraction and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Workflow Diagram:
References
Application Notes and Protocols: N-Tridecanoyl-D-erythro-sphinganine-d7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tridecanoyl-D-erythro-sphinganine-d7 is a deuterated analog of N-tridecanoyl-D-erythro-sphinganine, a precursor in the biosynthesis of ceramides (B1148491) and other sphingolipids. Due to the incorporation of seven deuterium (B1214612) atoms, this compound serves as an excellent internal standard for mass spectrometry-based quantification of endogenous ceramides and related sphingolipids in cell culture experiments.[1][2] The stable isotope label allows for precise differentiation from non-deuterated, naturally occurring lipids, ensuring high accuracy and reproducibility in analytical methods.[3][4]
Ceramides themselves are critical bioactive lipids that function as second messengers in a variety of cellular processes, including apoptosis, cell cycle regulation, and stress responses.[5][6] Dysregulation of ceramide metabolism has been implicated in numerous diseases, making the accurate measurement of ceramide levels in cellular models a key aspect of research in oncology, neurodegenerative diseases, and metabolic disorders.[7][8][9]
These application notes provide an overview of the role of ceramides in cellular signaling and detailed protocols for utilizing this compound as an internal standard for the quantification of ceramides in cell culture experiments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Applications
-
Internal Standard for Sphingolipid Quantification: The primary application of this compound is as an internal standard in LC-MS/MS-based lipidomics to accurately quantify cellular ceramide and dihydroceramide (B1258172) species.[2][10][11]
-
Metabolic Flux Analysis: As a stable isotope-labeled precursor, it can potentially be used to trace the de novo synthesis and metabolism of sphingolipids within cells, providing insights into pathway dynamics under various experimental conditions.[12]
Signaling Pathways Involving Ceramides
Ceramides are central to cellular signaling, particularly in the induction of apoptosis.[6][13] They can be generated through two primary pathways: the de novo synthesis pathway, which starts in the endoplasmic reticulum, and the hydrolysis of sphingomyelin (B164518) at the cell membrane.[8][14][15]
Ceramide De Novo Synthesis Pathway
The de novo synthesis of ceramides begins with the condensation of serine and palmitoyl-CoA.[9] This multi-step process occurs primarily in the endoplasmic reticulum.
Caption: De novo ceramide synthesis pathway in the endoplasmic reticulum.
Ceramide-Mediated Apoptosis Signaling
Increased cellular ceramide levels can trigger apoptosis through multiple mechanisms, including the formation of ceramide-enriched membrane platforms that facilitate the clustering of death receptors and the activation of downstream effector caspases.[16][17]
Caption: Ceramide-mediated apoptosis signaling pathway.
Experimental Protocols
Protocol 1: Quantification of Cellular Ceramides using LC-MS/MS
This protocol outlines the general steps for treating cultured cells, extracting lipids, and analyzing ceramide levels using this compound as an internal standard.
Caption: Workflow for cellular ceramide quantification.
Materials:
-
Cultured cells of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell scraper
-
This compound solution (in an appropriate solvent like ethanol (B145695) or methanol (B129727), concentration to be optimized)
-
Solvents for lipid extraction (e.g., chloroform (B151607), methanol, water)
-
LC-MS/MS system with a suitable C8 or C18 reversed-phase column
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow (typically to 70-80% confluency).
-
Treat cells with the compound of interest for the desired time points. Include appropriate vehicle controls.
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add trypsin-EDTA to detach the cells. Once detached, neutralize with serum-containing medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes at 4°C) to pellet the cells.
-
Aspirate the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again and remove the supernatant completely. The cell pellet can be stored at -80°C until lipid extraction.
-
-
Lipid Extraction:
-
Resuspend the cell pellet in a known volume of PBS or water.
-
Add a precise amount of the this compound internal standard solution to each sample. The amount should be optimized to be within the linear range of the instrument's detection.
-
Perform lipid extraction using a standard method such as the Bligh-Dyer or a simplified methanol/chloroform extraction.[18] A common approach involves a double extraction with a methanol:chloroform mixture.[18]
-
Briefly, add methanol and chloroform to the sample, vortex thoroughly, and then add water to induce phase separation.
-
Centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a reversed-phase column (e.g., C8 or C18) with a gradient elution, typically using a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives such as formic acid and ammonium (B1175870) formate.[10][19]
-
Detect the different ceramide species and the internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[18][19] The specific precursor-to-product ion transitions for each ceramide and the internal standard must be determined beforehand.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for each endogenous ceramide and the this compound internal standard.
-
Calculate the concentration of each ceramide species by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve generated with known amounts of non-deuterated ceramide standards.
-
Normalize the ceramide levels to total protein content or cell number.
-
Data Presentation
Quantitative results from LC-MS/MS analysis should be presented in a clear, tabular format to facilitate comparison between different experimental conditions.
Table 1: LC-MS/MS Parameters for Ceramide Analysis
| Parameter | Typical Setting |
| Chromatography | |
| Column | Reversed-phase C8 or C18, 50-150 mm length, 2.0-3.0 mm ID |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of lipid species |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ |
| Product Ion | Specific fragments for each ceramide acyl chain |
Note: Specific MRM transitions need to be optimized for the instrument used.
Table 2: Example Quantification of Ceramide Species in Treated vs. Control Cells
| Ceramide Species | Control (pmol/mg protein) | Treatment X (pmol/mg protein) | Fold Change |
| C16:0-Ceramide | 15.2 ± 1.8 | 35.8 ± 3.2 | 2.36 |
| C18:0-Ceramide | 8.5 ± 0.9 | 18.1 ± 2.1 | 2.13 |
| C24:0-Ceramide | 22.1 ± 2.5 | 40.5 ± 4.1 | 1.83 |
| C24:1-Ceramide | 18.9 ± 2.1 | 33.7 ± 3.5 | 1.78 |
Data are presented as mean ± standard deviation from n=3 biological replicates. This is example data and not from a specific study.
Conclusion
This compound is a valuable tool for researchers studying sphingolipid metabolism and signaling. Its use as an internal standard provides the necessary accuracy and precision for quantifying changes in cellular ceramide levels, which is crucial for understanding the role of these lipids in health and disease. The protocols and information provided here serve as a guide for incorporating this deuterated lipid into cell culture-based research workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. Applications of Mass Spectrometry to Lipids and Membranes: Ingenta Connect [ingentaconnect.com]
- 4. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 9. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 10. Determination of ceramides by LC-MS/MS [bio-protocol.org]
- 11. sphinganine-d7 powder Avanti Polar Lipids [sigmaaldrich.com]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of death receptor signaling and apoptosis by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pp.bme.hu [pp.bme.hu]
Quantitative Analysis of Ceramides in Biological Matrices Using N-Tridecanoyl-D-erythro-sphinganine-d7 as an Internal Standard
Application Note
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and differentiation.[1][2] Dysregulation of ceramide metabolism has been implicated in numerous diseases, making the accurate quantification of ceramide species in biological samples a critical aspect of biomedical research and drug development. This application note describes a robust and sensitive method for the quantitative analysis of ceramides in biological matrices, such as plasma and cell lysates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and N-Tridecanoyl-D-erythro-sphinganine-d7 as an internal standard.
This compound is a deuterated analog of a C13 ceramide. The incorporation of stable isotopes provides a reliable internal standard that co-elutes with the target analytes and compensates for variability in sample preparation and matrix effects during ionization.[3] This isotope dilution technique allows for highly accurate and precise quantification of endogenous ceramides.
Signaling Pathway
Ceramides are central to the sphingolipid metabolic network and are key mediators of apoptosis. External stimuli such as TNF-α can activate sphingomyelinases, which hydrolyze sphingomyelin (B164518) to generate ceramide.[2][4] Ceramide can also be synthesized de novo. Elevated ceramide levels can trigger a signaling cascade that ultimately leads to programmed cell death.
Quantitative Data Summary
The described LC-MS/MS method demonstrates excellent linearity, sensitivity, precision, and accuracy for the quantification of various ceramide species. The use of this compound as an internal standard ensures reliable results across a range of concentrations. Representative validation data for a multi-ceramide assay is summarized below.
| Analyte | Linear Range (nM) | R² | LLOQ (nM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Cer(d18:1/16:0) | 5.00 - 5000 | >0.99 | 5.00 | <15% | <15% | ±15% |
| Cer(d18:1/18:0) | 1.00 - 1000 | >0.99 | 1.00 | <15% | <15% | ±15% |
| Cer(d18:1/24:0) | 5.00 - 5000 | >0.99 | 5.00 | <15% | <15% | ±15% |
| Cer(d18:1/24:1) | 5.00 - 5000 | >0.99 | 5.00 | <15% | <15% | ±15% |
Data adapted from representative high-throughput LC-MS/MS assays for ceramides.[3][5]
Experimental Protocols
Materials and Reagents
-
Analytes: Ceramide standards (e.g., Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), etc.)
-
Internal Standard: this compound
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water
-
Additives: Formic acid, ammonium (B1175870) formate
-
Biological Matrix: Human plasma (with anticoagulant), cell lysates
-
Equipment: Centrifuge, vortex mixer, analytical balance, LC-MS/MS system (e.g., triple quadrupole)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each ceramide standard and the internal standard in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in methanol to create a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma samples.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Addition: Add 10 µL of the internal standard spiking solution (100 ng/mL) to each tube.
-
Protein Precipitation: Add 200 µL of ice-cold methanol.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters provide a starting point for method development and may require optimization for specific instruments and ceramide species.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-100% B
-
8-10 min: 100% B
-
10.1-12 min: 30% B (re-equilibration)
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cer(d18:1/16:0): m/z 538.5 -> 264.3
-
Cer(d18:1/18:0): m/z 566.5 -> 264.3
-
Cer(d18:1/24:0): m/z 650.6 -> 264.3
-
This compound (IS): m/z 491.5 -> 264.3 (example, exact mass may vary)
-
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Collision Energy: Optimized for each transition
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then determined from the linear regression of the calibration curve.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly specific, sensitive, and reliable method for the quantitative analysis of ceramides in biological matrices. This approach is well-suited for applications in clinical research, drug development, and fundamental studies of sphingolipid metabolism and signaling.
References
- 1. What does Ceramide Signaling Pathway BioCarta mean? Definition, meaning and sense [tititudorancea.com]
- 2. Ceramide Signaling Pathway [m.antpedia.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of N-Tridecanoyl-D-erythro-sphinganine-d7 by Multiple Reaction Monitoring (MRM) Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tridecanoyl-D-erythro-sphinganine-d7 (C13:0-d7-dihydroceramide) is a deuterated analog of the saturated C13 dihydroceramide (B1258172). Dihydroceramides, once considered inert precursors to ceramides, are now recognized as bioactive sphingolipids involved in various cellular processes, including autophagy, apoptosis, and endoplasmic reticulum (ER) stress. Accurate and sensitive quantification of specific dihydroceramide species is crucial for understanding their physiological and pathological roles. This application note provides a detailed protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).
Quantitative Data: MRM Transitions
The following table summarizes the optimized MRM transitions for the analysis of this compound. These transitions are based on the calculated mass of the precursor ion and the characteristic fragmentation of the sphinganine (B43673) backbone.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 505.9 | 291.4 | 50 | 25 |
Note: Collision energy is instrument-dependent and may require optimization.
Experimental Protocols
This section details the methodology for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
Sample Preparation (Lipid Extraction from Plasma)
-
To 50 µL of plasma in a glass tube, add 10 µL of an internal standard solution (e.g., C17:0 sphinganine).
-
Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic phase to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 30% B
-
1-12 min: Linear gradient from 30% to 100% B
-
12-15 min: Hold at 100% B
-
15-15.1 min: Return to 30% B
-
15.1-20 min: Re-equilibration at 30% B
-
Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
MRM Parameters: See the "Quantitative Data: MRM Transitions" table above.
Data Analysis and Quantification
-
Peak areas for the this compound and the internal standard are integrated using the instrument's software.
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
The concentration of this compound in the samples is determined using the linear regression equation from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Dihydroceramide-Induced Autophagy Signaling Pathway
Caption: Dihydroceramide accumulation induces autophagy via ER stress.
Application Notes: N-Tridecanoyl-D-erythro-sphinganine-d7 for Quantitative Tissue Analysis
Introduction
Sphingolipids are a class of bioactive lipids that serve as both structural components of cell membranes and critical signaling molecules involved in various cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the accurate quantification of these lipids in tissue samples a critical aspect of biomedical research and drug development. N-Tridecanoyl-D-erythro-sphinganine-d7 is a high-purity, stable isotope-labeled version of N-Tridecanoyl-D-erythro-sphinganine, designed for use as an internal standard in mass spectrometry (MS)-based lipidomics.
Principle of Use
The "gold standard" for quantitative analysis by mass spectrometry is the use of stable isotope-labeled internal standards.[3] this compound is chemically and physically almost identical to its endogenous, non-labeled counterpart. When a known quantity of this deuterated standard is "spiked" into a biological sample at the beginning of the experimental workflow, it co-extracts with the endogenous analyte and experiences similar effects of ion suppression or enhancement during MS analysis. By comparing the signal intensity of the endogenous analyte to that of the known amount of the deuterated internal standard, precise and accurate quantification can be achieved, correcting for both sample loss during preparation and variability in instrument response.[1][3]
Applications
-
Targeted Quantification: Used as an internal standard for the precise measurement of endogenous N-Tridecanoyl-D-erythro-sphinganine and other related dihydroceramides in tissue homogenates.
-
Lipidomics Studies: Incorporated into an internal standard cocktail to quantify a broad range of sphingolipids in tissues, enabling the study of metabolic dysregulation in diseases such as cancer, neurodegenerative disorders, and metabolic syndrome.[1][4]
-
Biomarker Discovery: Facilitates the accurate measurement of changes in sphingolipid levels in response to disease progression or therapeutic intervention, aiding in the identification of potential biomarkers.[2]
-
Drug Development: Enables precise evaluation of the effects of drug candidates on sphingolipid metabolism pathways.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the biological context of sphinganine (B43673) and the general workflow for its analysis using a deuterated internal standard.
Quantitative Data
| Internal Standard | Matrix | Concentration Range / Amount | Method | Key Findings | Reference |
| Sphinganine (d17:1) | HT22 Cells, Rat Brain & Serum | Calibration Curve: 1-15,000 ng/mL | LC-MS/MS | LOD: 0.5-2 ng/mL; LOQ: 1-4 ng/mL; Recovery: 80.5-102.4% | [5] |
| C17-Sphingosine & C17-S1P | Mouse Tissues (Kidney, Liver, Heart) | Not specified | LC-MS/MS | Enabled accurate quantification, revealing a 2.3-fold increase in S1P in Fabry mouse kidneys. | [4] |
| Cer d18:1/17:0 | In vitro assay (microsomes) | 20 pmol per sample | HPLC-MS/MS | Intra-assay variability was low, with an average CV of 11-15%. | [6] |
| C17 Internal Standard Cocktail | RAW264.7 Macrophage Cells | Not specified | LC-ESI-MS/MS | The internal standard cocktail allowed for the reliable quantification of multiple sphingolipid classes. | [3] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; CV: Coefficient of Variation.
Experimental Protocols
Protocol: Quantitative Analysis of Sphingolipids in Mammalian Tissue
This protocol provides a general method for the extraction and quantification of sphingolipids from tissue samples using this compound as an internal standard.
1. Materials and Reagents
-
Tissue sample (1-10 mg, flash-frozen)
-
This compound solution (in ethanol (B145695) or methanol)
-
Phosphate-buffered saline (PBS), ice-cold
-
LC-MS grade solvents: Chloroform (B151607), Methanol (B129727), Water
-
Tissue homogenizer (e.g., bead beater or Dounce homogenizer)
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
Autosampler vials
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
2. Sample Preparation and Homogenization
-
Weigh the frozen tissue sample (typically 1-10 mg is sufficient).[7]
-
Place the tissue in a pre-chilled tube for homogenization.
-
Add an appropriate volume of ice-cold PBS (e.g., for a 10 mg tissue, add 100 µL to make a 10% w/v homogenate).
-
Homogenize the tissue on ice until no visible tissue fragments remain. Proceed immediately to the next step.
3. Spiking with Internal Standard
-
To the tissue homogenate, add a known amount of this compound. The amount should be in the range of the expected endogenous analyte concentration (e.g., 10-100 pmol).
-
Vortex briefly to mix. This step is critical as it ensures the standard is subjected to all subsequent extraction steps alongside the endogenous analyte.
4. Lipid Extraction (Modified Bligh & Dyer Method)
-
To the homogenate containing the internal standard, add methanol and chloroform to achieve a single-phase solvent ratio of Methanol:Chloroform:Aqueous Sample (e.g., 2:1:0.8, v/v/v). For a 100 µL homogenate, this could be 250 µL of methanol and 125 µL of chloroform.
-
Vortex the mixture vigorously for 1-2 minutes and incubate at room temperature for 15-30 minutes to ensure complete extraction.
-
Induce phase separation by adding chloroform and water, each equal to the initial volume of chloroform and sample, respectively (e.g., 125 µL chloroform and 125 µL water).
-
Vortex again for 1 minute.
-
Centrifuge the sample at 2,000-3,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
5. Sample Drying and Reconstitution
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Once completely dry, reconstitute the lipid extract in a small, precise volume (e.g., 100 µL) of a suitable solvent compatible with your LC-MS system (e.g., the initial mobile phase, such as Acetonitrile/Water 60:40 v/v with 0.1% formic acid).
-
Vortex to ensure the lipid pellet is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
6. LC-MS/MS Analysis and Quantification
-
Inject the sample onto an appropriate LC column (e.g., C18) for chromatographic separation.
-
Perform MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, using pre-determined precursor-product ion transitions for both the endogenous analyte and this compound.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the concentration of the endogenous sphingolipid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known concentrations of the non-labeled standard.
References
- 1. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Sphingolipids in Mammalian Cell Lines by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate quantification of sphingosine-1-phosphate in normal and Fabry disease plasma, cells and tissues by LC-MS/MS with (13)C-encoded natural S1P as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 7. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Quantitative Analysis using N-Tridecanoyl-D-erythro-sphinganine-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that serve as structural components of cell membranes and as bioactive molecules involved in various signaling pathways. N-Tridecanoyl-D-erythro-sphinganine, a saturated ceramide, plays a role in these complex cellular processes. Accurate quantification of such lipids is crucial for understanding their function in health and disease. This document provides a detailed protocol for creating a calibration curve and performing quantitative analysis of N-Tridecanoyl-D-erythro-sphinganine using its deuterated stable isotope, N-Tridecanoyl-D-erythro-sphinganine-d7, as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[1]
Principle
Quantitative analysis by LC-MS/MS is achieved through the technique of isotope dilution mass spectrometry. A known concentration of the deuterated internal standard (this compound) is spiked into all samples, including calibration standards, quality controls, and unknown samples. The analyte (N-Tridecanoyl-D-erythro-sphinganine) and the internal standard co-elute from the liquid chromatography column and are detected by the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, the concentration of the analyte in the unknown samples can be accurately determined by referencing a calibration curve. This method relies on the principle that the analyte and the internal standard exhibit nearly identical chemical and physical properties during extraction and ionization.
Materials and Reagents
-
N-Tridecanoyl-D-erythro-sphinganine (Analyte)
-
This compound (Internal Standard)
-
LC-MS grade Methanol (B129727)
-
LC-MS grade Chloroform
-
LC-MS grade Acetonitrile
-
LC-MS grade Isopropanol
-
LC-MS grade Water
-
Formic Acid (LC-MS grade)
-
Ammonium (B1175870) Formate (LC-MS grade)
-
Bovine Serum Albumin (BSA) solution (5% w/v in water, lipid-free)
-
Phosphate-Buffered Saline (PBS), ice-cold
Experimental Protocols
Protocol 1: Preparation of Stock Solutions and Calibration Standards
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-Tridecanoyl-D-erythro-sphinganine and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Internal Standard Solution (1 µg/mL): Dilute the Internal Standard Stock Solution 1:1000 with methanol.
-
Preparation of Calibration Curve Standards:
Table 1: Example Preparation of Calibration Curve Standards
| Calibration Level | Concentration of Analyte (ng/mL) | Volume of Analyte Working Solution (µL) | Final Volume with 5% BSA (µL) |
| 1 | 1 | 1 | 1000 |
| 2 | 5 | 5 | 1000 |
| 3 | 10 | 10 | 1000 |
| 4 | 50 | 50 | 1000 |
| 5 | 100 | 100 | 1000 |
| 6 | 250 | 250 | 1000 |
| 7 | 500 | 500 | 1000 |
| 8 | 1000 | 1000 (from a 1 µg/mL working solution) | 1000 |
Protocol 2: Sample Preparation (Lipid Extraction from Plasma)
This protocol is a modified Bligh-Dyer extraction method suitable for plasma samples.
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the Working Internal Standard Solution (1 µg/mL) to each plasma sample, calibration standard, and quality control sample.
-
Add 200 µL of ice-cold methanol and vortex vigorously for 1 minute to precipitate proteins.
-
Add 100 µL of chloroform, vortex for 30 seconds.
-
Add 100 µL of water, vortex for 30 seconds to induce phase separation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium formate).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Table 2: Example LC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 0 | 100 |
| 8.0 | 0 | 100 |
| 8.1 | 70 | 30 |
| 10.0 | 70 | 30 |
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
The fragmentation of N-acyl sphinganines typically results in a characteristic product ion from the sphingoid backbone. For a d18:0 sphinganine (B43673) backbone, a prominent fragment ion is observed at m/z 284.3, corresponding to the loss of the N-acyl chain and water.[3][4][5]
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) |
| N-Tridecanoyl-D-erythro-sphinganine | 498.5 | 284.3 |
| This compound | 505.5 | 284.3 |
Note: The precursor ion m/z is calculated based on the molecular weight of the compounds. The product ion is based on the characteristic fragmentation of the sphinganine backbone. These values should be optimized on the specific mass spectrometer being used.
Data Analysis and Calibration Curve Construction
-
Integrate the peak areas of the MRM transitions for both the analyte and the internal standard in all injections (calibration standards, QCs, and unknown samples).
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the corresponding concentration of the analyte in the calibration standards (x-axis).
-
Perform a linear regression analysis on the calibration curve data. A weighting factor of 1/x or 1/x² is often used to ensure accuracy at lower concentrations. The curve should have a correlation coefficient (r²) of >0.99.[1][2]
-
Use the equation of the linear regression (y = mx + c) to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios.
Visualization of Experimental Workflow
Caption: Experimental workflow for quantitative analysis.
Visualization of Calibration Curve Logic
References
- 1. biorxiv.org [biorxiv.org]
- 2. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 3. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphinganine | C18H39NO2 | CID 91486 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing matrix effects with N-Tridecanoyl-D-erythro-sphinganine-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of N-Tridecanoyl-D-erythro-sphinganine-d7 as an internal standard to minimize matrix effects in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of N-Tridecanoyl-D-erythro-sphinganine, a type of ceramide. In mass spectrometry-based quantitative analysis, particularly in complex biological samples, it serves as an internal standard.[1] Because it is chemically almost identical to its non-deuterated (endogenous) counterpart, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[2] This allows it to accurately compensate for variations in sample preparation, injection volume, and instrument response, including matrix effects.[2]
Q2: How does this compound help in minimizing matrix effects?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[3] This can significantly impact the accuracy and reproducibility of quantitative results. This compound, when added to a sample at a known concentration early in the workflow, experiences these matrix effects to the same extent as the endogenous analyte. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate quantification.
Q3: What are the common sources of matrix effects in sphingolipid analysis from plasma or serum?
In biological matrices like plasma and serum, the most significant sources of matrix effects are phospholipids. Other contributors include salts, proteins, and other endogenous metabolites that can co-elute with the target sphingolipids and interfere with their ionization.
Q4: When is it appropriate to use a stable isotope-labeled internal standard like this compound?
Using a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry.[2] It is highly recommended for all quantitative applications where accuracy and precision are critical, especially when dealing with complex matrices such as plasma, serum, or tissue extracts. Regulatory agencies also favor the use of such standards in bioanalytical method validation.
Q5: Can I use one deuterated sphingolipid standard to quantify other classes of sphingolipids?
While it is ideal to use a specific internal standard for each analyte, it is often impractical due to the vast number of sphingolipid species.[1] Therefore, an internal standard is often used for each class of sphingolipid.[1] For instance, a deuterated ceramide like this compound is most suitable for quantifying other ceramides (B1148491). Using it to quantify a different class, like sphingomyelins, may introduce inaccuracies due to differences in extraction efficiency and ionization response.
Troubleshooting Guide
Issue 1: Poor Peak Shape, Peak Splitting, or Retention Time Shifts
-
Possible Cause: Co-elution of matrix components, particularly phospholipids, can interact with the analyte and the analytical column, leading to distorted peak shapes.[4] Column contamination from repeated injections of complex samples can also be a cause.[5]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Simple protein precipitation may not be sufficient to remove interfering phospholipids.[4] Consider implementing more rigorous cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][4]
-
Adjust Chromatographic Conditions: Modify the LC gradient, flow rate, or column chemistry to improve the resolution between your analyte and interfering matrix components.
-
Column Maintenance: Regularly flush the column with a strong solvent to remove strongly retained matrix components.[5] If the problem persists, consider replacing the guard column or the analytical column.
-
Issue 2: Inconsistent or Low Analyte Signal (Ion Suppression)
-
Possible Cause: High levels of co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer's ion source.[6]
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis. Utilize LLE or SPE protocols designed for lipid extraction.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.
-
Optimize Ion Source Parameters: Adjust ion source parameters such as temperature, gas flows, and voltages to optimize the ionization of your analyte and minimize the influence of matrix components.
-
Check for Co-elution with Phospholipids: Phospholipids are a major cause of ion suppression in lipidomics. Ensure your chromatographic method separates them from your analyte of interest.
-
Issue 3: Inaccurate Quantification Despite Using an Internal Standard
-
Possible Cause: Even with a deuterated internal standard, inaccuracies can arise if the analyte and the internal standard do not behave identically. This can happen if there is a slight chromatographic separation between the two, and they elute in a region of variable ion suppression.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and this compound to ensure they have identical retention times.
-
Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression for both the analyte and the internal standard. This involves comparing the signal response in a clean solvent versus the signal response in an extracted blank matrix.
-
Use a Calibration Curve: Generate a calibration curve using a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.[7] This will help to correct for any non-linear responses.
-
Quantitative Data Summary
The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantitative measurements by mitigating matrix effects.
Table 1: Impact of Internal Standard on Quantitative Precision
| Parameter | Without Internal Standard | With this compound |
|---|---|---|
| Coefficient of Variation (%CV) for Analyte in Plasma (n=6) | 15-25% | < 5% |
| Accuracy (% Recovery of Spiked Analyte) | 60-120% | 95-105% |
This table represents typical data demonstrating the improvement in precision and accuracy when using a deuterated internal standard.
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction |
|---|---|---|
| Protein Precipitation (PPT) | Good | Poor |
| Liquid-Liquid Extraction (LLE) | Very Good | Good |
| Solid-Phase Extraction (SPE) | Excellent | Excellent |
Data compiled from principles described in cited literature.[4]
Experimental Protocols
Protocol 1: Quantitative Analysis of Ceramides in Human Plasma using LC-MS/MS
This protocol outlines a method for the extraction and quantification of ceramides from human plasma using this compound as an internal standard.
-
Sample Preparation:
-
Thaw 50 µL of human plasma on ice.
-
Add 10 µL of a 1 µg/mL working solution of this compound in methanol (B129727).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold acetone (B3395972) and vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Lipid Extraction (LLE):
-
Transfer the supernatant to a new tube.
-
Add 200 µL of hexane (B92381) and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer and transfer to a clean tube.
-
Repeat the hexane extraction on the lower aqueous layer and combine the hexane fractions.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 85:15 mobile phase B:mobile phase A).
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[8]
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile:isopropanol (4:3, v/v) with 0.1% formic acid.[8]
-
Gradient: Start at 85% B, increase to 100% B over 3 minutes, hold for 2 minutes, then return to initial conditions.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the target ceramides and this compound.
-
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Sample Cleanup
For samples with high matrix complexity, an SPE cleanup step can be integrated after protein precipitation.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[4]
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.[4]
-
Elution: Elute the ceramides and the internal standard with 1 mL of methanol.[4]
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute as described in Protocol 1.[4]
Visualizations
Caption: Experimental workflow for ceramide quantification.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
Caption: Simplified sphingolipid metabolic pathway.
References
Technical Support Center: Optimizing Mass Spectrometry for N-Tridecanoyl-D-erythro-sphinganine-d7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of mass spectrometry source parameters for N-Tridecanoyl-D-erythro-sphinganine-d7.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of this compound?
A1: The expected monoisotopic mass of the neutral molecule [M] is 504.5103 g/mol . In positive ion mode electrospray ionization (ESI), you will primarily observe the protonated molecule [M+H]⁺ at m/z 505.5176.
Q2: Which ionization mode is best for analyzing this compound?
A2: Positive ion mode ESI is typically preferred for the analysis of ceramides (B1148491) like this compound, as they readily form protonated molecules [M+H]⁺.
Q3: What are the expected product ions for this compound in MS/MS?
A3: Upon collision-induced dissociation (CID) of the [M+H]⁺ precursor ion, you can expect to see characteristic fragment ions. For this compound, a prominent product ion results from the neutral loss of a water molecule, leading to a fragment at m/z 487.5070. Another expected fragment corresponds to the sphinganine-d7 backbone. The exact m/z of this will depend on the fragmentation pathway, but a common fragment for sphinganine-based ceramides is around m/z 264-266, which would be shifted by the deuteration in your specific molecule. It is crucial to perform a product ion scan on your specific instrument to confirm the major fragments.
Q4: Do I need an internal standard for quantitative analysis?
A4: Yes, for accurate and precise quantification, it is highly recommended to use a stable isotope-labeled internal standard. Since this compound is already a deuterated standard, it would typically be used as an internal standard for the quantification of endogenous N-Tridecanoyl-D-erythro-sphinganine. If you are developing a method to quantify the d7-labeled compound itself, you would ideally need a different, heavier isotope-labeled version (e.g., ¹³C-labeled) as an internal standard.
Troubleshooting Guide
Issue 1: Low or No Signal Intensity
Q: I am not seeing any peak for my analyte, or the signal is very weak. What should I do?
A: Low signal intensity can be caused by several factors. Follow these troubleshooting steps:
-
Confirm Analyte Presence: Ensure that your standard solution is at an appropriate concentration and has not degraded. Prepare a fresh dilution if necessary.
-
Check Instrument Performance: Infuse a known standard for your mass spectrometer to verify its performance and sensitivity.
-
Optimize Source Parameters: The settings for your ESI source are critical. Systematically optimize the following parameters as detailed in the experimental protocol below:
-
Capillary Voltage
-
Cone Voltage / Fragmentor Voltage
-
Gas Flow (Nebulizer and Drying Gas)
-
Drying Gas Temperature
-
-
Mobile Phase Composition: Ensure your mobile phase is compatible with ESI and promotes ionization. For ceramides, a mobile phase containing a small amount of an acid like formic acid (0.1%) in a mixture of methanol (B129727) or acetonitrile (B52724) and water is common.
-
Sample Preparation: Inefficient extraction from the sample matrix can lead to low analyte concentration. Review your sample preparation protocol.
Issue 2: Unstable Signal or High Noise
Q: My signal is fluctuating, or the baseline is very noisy. How can I improve this?
A: An unstable signal can point to issues with the spray stability or contamination.
-
Check for Contamination: A dirty ion source can lead to signal instability. Clean the ion source components according to the manufacturer's instructions.
-
Optimize Nebulizer Gas Flow: The nebulizer gas flow is crucial for creating a stable spray. Too low or too high a flow can cause sputtering.
-
Inspect for Leaks: Check for any leaks in the LC system or at the connection to the mass spectrometer.
-
Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize background noise.
Issue 3: Unexpected Peaks or Adducts
Q: I am seeing peaks that I don't expect, such as at [M+23]⁺ or [M+41]⁺. What are these?
A: These are likely adduct ions, which are common in ESI.
-
Sodium Adducts [M+Na]⁺: The peak at [M+23]⁺ is a sodium adduct. This is very common and can arise from glassware, solvents, or the sample matrix.
-
Potassium Adducts [M+K]⁺: A peak at [M+39]⁺ corresponds to a potassium adduct.
-
Acetonitrile Adducts [M+ACN+H]⁺: If you are using acetonitrile in your mobile phase, you might see a peak at [M+42]⁺.
To minimize unwanted adducts, use high-purity solvents and additives, and consider using plasticware instead of glassware where possible. Sometimes, the formation of a specific adduct can be promoted to improve sensitivity and consistency.
Issue 4: In-Source Fragmentation
Q: My precursor ion signal is low, but I see peaks that correspond to its fragments in my full scan spectrum. What is happening?
A: This is likely due to in-source fragmentation, where the analyte fragments in the ion source before entering the mass analyzer.
-
Reduce Cone/Fragmentor Voltage: This is the most common cause of in-source fragmentation. Lower this voltage to reduce the energy imparted to the ions.
-
Lower Source Temperature: High source or desolvation temperatures can sometimes contribute to the thermal degradation of the analyte.
-
Optimize Other Source Voltages: Review other voltages in the ion optics to ensure they are not set too high.
Quantitative Data Summary
Table 1: Starting ESI Source Parameters for Optimization
| Parameter | Typical Starting Value | Range for Optimization |
| Ionization Mode | Positive | - |
| Capillary Voltage | 3.0 kV | 2.5 - 4.5 kV |
| Cone/Fragmentor Voltage | 40 V | 20 - 80 V |
| Nebulizer Gas Pressure | 35 psi | 20 - 50 psi |
| Drying Gas Flow | 10 L/min | 8 - 15 L/min |
| Drying Gas Temperature | 300 °C | 250 - 350 °C |
Table 2: Common Adducts of this compound in Positive ESI
| Adduct Ion | Formula | Calculated m/z |
| Protonated | [M+H]⁺ | 505.5176 |
| Sodiated | [M+Na]⁺ | 527.4995 |
| Ammoniated | [M+NH₄]⁺ | 522.5441 |
| Potassiated | [M+K]⁺ | 543.4735 |
Experimental Protocol: Optimization of Mass Spectrometry Source Parameters
This protocol outlines a systematic approach to optimize the ESI source parameters for the analysis of this compound.
1. Preparation of Tuning Solution:
-
Prepare a solution of this compound at a concentration of approximately 1 µg/mL in your initial mobile phase composition (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).
2. Infusion and Initial Signal Acquisition:
-
Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set the mass spectrometer to acquire in full scan mode in the positive ion polarity, with a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-700).
-
Use the starting parameters from Table 1 to begin.
3. Optimization of Key Parameters:
-
Capillary Voltage: While monitoring the ion intensity of the [M+H]⁺ peak, gradually increase the capillary voltage in small increments (e.g., 0.2 kV) within the suggested range. Record the voltage that provides the highest and most stable signal.
-
Cone/Fragmentor Voltage: This parameter significantly affects ion transmission and can induce fragmentation. Start with a low value and increase it incrementally. Observe the intensity of the [M+H]⁺ ion. If you begin to see a decrease in the precursor ion and an increase in fragment ions, you have exceeded the optimal voltage. The ideal setting will maximize the precursor ion signal with minimal fragmentation.
-
Nebulizer Gas Pressure: Adjust the nebulizer gas pressure to achieve a stable spray. The optimal pressure will depend on your flow rate.
-
Drying Gas Temperature and Flow: Optimize the drying gas temperature and flow to ensure efficient desolvation. A balance is needed, as excessively high temperatures can cause thermal degradation.
4. Multiple Reaction Monitoring (MRM) Optimization:
-
Once the source parameters are optimized for the precursor ion, switch to product ion scan mode. Select the [M+H]⁺ ion (m/z 505.5) as the precursor and acquire a product ion spectrum to identify the most abundant and stable fragment ions.
-
Select one or two of the most intense product ions for MRM transitions.
-
Optimize the collision energy for each MRM transition to maximize the signal of the product ion.
Visualization of Optimization Workflow
Caption: Workflow for optimizing mass spectrometry source parameters.
Technical Support Center: Optimizing HPLC Peak Shape for N-Tridecanoyl-D-erythro-sphinganine-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak shape for N-Tridecanoyl-D-erythro-sphinganine-d7 in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why is my this compound peak tailing?
Answer:
Peak tailing is a common issue in the HPLC analysis of lipids like this compound and can significantly impact resolution and quantification. The primary causes include:
-
Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar head group of your analyte, leading to tailing.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase. An unsuitable pH can lead to undesirable secondary interactions.[1]
-
Column Contamination: A buildup of sample matrix components on the guard or analytical column can result in peak tailing.[1]
Solutions:
-
Mobile Phase Additives: Incorporate additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) into your mobile phase. These salts help to mask residual silanol groups, improving peak shape. The addition of a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), can also suppress the ionization of silanol groups.[1]
-
pH Adjustment: For many lipids, a slightly acidic mobile phase (pH 3-5) can improve peak shape by minimizing silanol interactions.[1][2]
-
Use of a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that may cause peak tailing. Regularly replacing the guard column is a cost-effective way to maintain performance.
-
Column Flushing: If you suspect contamination, flush the column with a strong solvent, such as isopropanol, to remove any strongly retained compounds.[1]
Question: What is causing my this compound peak to be broad?
Answer:
Broad peaks can decrease the sensitivity and resolution of your separation. Common causes for peak broadening include:
-
High Injection Volume or Concentration: Injecting too large a volume or a highly concentrated sample can overload the column, leading to broader peaks.[1][3]
-
Incompatible Injection Solvent: If the solvent used to dissolve your sample is significantly stronger (less polar in reversed-phase HPLC) than your initial mobile phase, it can cause peak distortion and broadening.[1]
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening.[1]
Solutions:
-
Optimize Sample Injection: Try reducing the injection volume or diluting your sample.[1][3]
-
Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility.[1]
-
Minimize Extra-Column Volume: Use shorter tubing with a narrower internal diameter to connect the components of your HPLC system.[1]
Question: Why am I observing split peaks for my analyte?
Answer:
Split peaks can be caused by several factors:
-
Co-elution: What appears to be a single split peak might be two closely eluting isomers or different lipid species.
-
Incompatible Mobile Phase and Sample Solvent: A significant mismatch between the sample solvent and the mobile phase can lead to peak splitting, particularly for early-eluting peaks.[1]
-
Column Issues: A partially blocked frit or a void at the head of the column can distort the peak shape.
Solutions:
-
Method Optimization: To investigate co-elution, try adjusting the mobile phase gradient or the column temperature to see if the split peaks can be resolved into two separate peaks.
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.
-
Column Maintenance: If you suspect a column issue, try back-flushing the column (if the manufacturer's instructions permit) or replacing the column frit.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase composition for the analysis of this compound?
A1: A common mobile phase for the analysis of sphingolipids, including this compound, on a C18 or C8 column is a gradient of methanol (B129727) and water or acetonitrile (B52724) and water. The addition of modifiers like 0.1% formic acid and 5-10 mM ammonium formate is highly recommended to improve peak shape and ionization efficiency for mass spectrometry detection.[1]
Q2: How does column temperature affect the peak shape of my analyte?
A2: Increasing the column temperature generally leads to sharper peaks and shorter retention times due to lower mobile phase viscosity and faster mass transfer. However, excessively high temperatures can degrade the analyte or the column. It is important to operate within the recommended temperature range for your column and analyte. Maintaining a stable column temperature is crucial for reproducible results.[4]
Q3: What type of HPLC column is best suited for this compound analysis?
A3: Reversed-phase columns, such as C18 and C8, are commonly used for the separation of sphingolipids.[5] For basic compounds that may exhibit tailing, columns with advanced end-capping or hybrid particle technology can provide improved peak symmetry.
Q4: How can I improve the sensitivity of my analysis?
A4: Improving peak shape by reducing tailing and broadening will increase peak height and thus sensitivity. Additionally, ensuring efficient ionization in the mass spectrometer is critical. For sphingolipids, electrospray ionization (ESI) in positive ion mode is often used. Optimizing the mobile phase with additives like formic acid and ammonium formate can enhance the ionization efficiency.
Data Presentation
The following tables provide representative quantitative data illustrating the impact of various HPLC parameters on peak shape for a long-chain N-acyl sphinganine, similar to this compound. Please note that this data is illustrative and optimal conditions for your specific application may vary.
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) |
| 3.0 | 1.1 |
| 4.0 | 1.3 |
| 5.0 | 1.5 |
| 6.0 | 1.8 |
| 7.0 | 2.2 |
Table 2: Effect of Ammonium Formate Concentration on Peak Asymmetry
| Ammonium Formate (mM) | Asymmetry Factor (As) |
| 0 | 2.5 |
| 2.5 | 1.8 |
| 5.0 | 1.4 |
| 10.0 | 1.2 |
| 20.0 | 1.1 |
Table 3: Effect of Column Temperature on Peak Width (at half height)
| Column Temperature (°C) | Peak Width (min) |
| 30 | 0.25 |
| 40 | 0.20 |
| 50 | 0.16 |
| 60 | 0.14 |
Table 4: Effect of Injection Volume on Peak Tailing Factor
| Injection Volume (µL) | Tailing Factor (Tf) |
| 1 | 1.1 |
| 5 | 1.2 |
| 10 | 1.5 |
| 20 | 2.1 |
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Plasma
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma in a microcentrifuge tube, add a known amount of a suitable internal standard (e.g., a non-endogenous, structurally similar ceramide).
-
Protein Precipitation and Lipid Extraction:
-
Add 500 µL of ice-cold methanol to the plasma sample.
-
Vortex for 30 seconds to precipitate proteins.
-
Add 250 µL of chloroform (B151607) and vortex for 1 minute.
-
Add 200 µL of deionized water and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Lipid Phase Collection: Carefully collect the lower organic phase (containing the lipids) and transfer it to a new tube.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile/Water with 0.1% formic acid and 10 mM ammonium formate).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Method for this compound
-
HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 60% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the appropriate precursor and product ions for this compound and the internal standard.
Visualizations
Caption: A workflow for troubleshooting poor HPLC peak shape.
Caption: Logical relationships between causes and solutions for peak tailing.
References
N-Tridecanoyl-D-erythro-sphinganine-d7 stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of N-Tridecanoyl-D-erythro-sphinganine-d7.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[1][2] It is supplied as a powder and should be kept in a tightly sealed container to prevent moisture absorption.
Q2: What is the expected shelf-life of this product?
When stored correctly at -20°C in its powdered form, this compound is stable for at least one year from the date of receipt.[1][2][3]
Q3: How should I prepare stock solutions?
Q4: How stable are solutions of this compound?
Once dissolved, it is best practice to use the solution as fresh as possible. If storage is necessary, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution will depend on the solvent used and the storage conditions.
Q5: Is this compound sensitive to light?
Based on information for the related compound sphinganine-d7, this compound is not expected to be light-sensitive.[4] However, as a general laboratory precaution, it is always advisable to store standards and reagents in the dark or in amber vials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or low signal in mass spectrometry analysis | Degradation of the standard: The compound may have degraded due to improper storage or handling. | Verify that the compound has been stored at -20°C as a powder. If using a stock solution, ensure it was stored properly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from the powder. |
| Incomplete dissolution: The compound may not be fully dissolved in the chosen solvent. | Try gently warming the solution and using sonication to ensure complete dissolution. Confirm the solubility of the compound in your chosen solvent. | |
| Precipitation of the compound: The compound may have precipitated out of solution, especially at lower temperatures. | Before use, visually inspect the solution for any precipitate. If present, gently warm and sonicate the solution to redissolve the compound. | |
| Unexpected peaks in the mass spectrum | Contamination: The sample or solvent may be contaminated. | Use high-purity solvents and clean labware. Run a solvent blank to check for background contamination. |
| Hydrolysis: The amide bond of the molecule may have hydrolyzed, resulting in peaks corresponding to sphinganine-d7 and tridecanoic acid. | This is more likely to occur if the compound has been exposed to strong acids or bases, or high temperatures for extended periods. Ensure sample processing and storage conditions are neutral and at appropriate temperatures. |
Stability and Storage Data Summary
The following table summarizes the storage conditions and stability for this compound and related compounds.
| Compound | Physical State | Storage Temperature | Shelf Life |
| This compound | Powder | -20°C | One year from receipt[1] |
| C24 Ceramide-d7 (d18:1-d7/24:0) | Powder | -20°C | One year from receipt[2] |
| C15 Glycosyl (β) Ceramide-d7 | Powder | -20°C | One year from receipt[3] |
| Sphinganine-d7 | Powder | -20°C | 1 Year[4] |
| N-palmitoyl-1-deoxy-D-erythro-sphinganine | Powder | <-20°C | Up to one year |
| Sphinganine (d17:0) | Powder | -20°C | 1 Year |
Experimental Protocols & Workflows
Standard Troubleshooting Workflow for Mass Spectrometry Analysis
This workflow outlines the steps to take when encountering issues with the this compound internal standard in a mass spectrometry experiment.
References
Technical Support Center: N-Tridecanoyl-D-erythro-sphinganine-d7 Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Tridecanoyl-D-erythro-sphinganine-d7 standards.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my this compound standard?
A1: Impurities in synthetic standards like this compound can arise from several sources:
-
Synthetic Byproducts: Incomplete reactions or side reactions during the N-acylation of the D-erythro-sphinganine-d7 backbone with tridecanoic acid can lead to residual starting materials or the formation of related analogs.
-
Isomeric Impurities: The synthesis may result in small amounts of stereoisomers, such as the L-threo or D-threo diastereomers, which can be difficult to separate from the desired D-erythro form.
-
Degradation Products: The standard may degrade over time, especially if not stored under the recommended conditions (-20°C). Degradation can involve hydrolysis of the amide bond, resulting in the formation of D-erythro-sphinganine-d7 and tridecanoic acid.
-
Contaminants: Trace amounts of solvents, reagents, or plasticizers from labware used during synthesis and packaging can sometimes be present.
Q2: How should I properly store and handle my this compound standard to minimize degradation?
A2: To ensure the stability and integrity of your standard, adhere to the following storage and handling guidelines:
-
Storage: Store the standard at -20°C in a tightly sealed container, protected from light.
-
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation of moisture.
-
Use high-purity solvents to prepare solutions.
-
Minimize the number of freeze-thaw cycles. For frequent use, it is recommended to aliquot the standard into smaller, single-use vials.
-
Store solutions at -20°C and use them within the recommended time frame specified by the manufacturer.
-
Q3: I am observing a lower than expected signal for my standard in my LC-MS/MS analysis. What could be the cause?
A3: A low signal intensity for your this compound standard can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include suboptimal instrument parameters, sample degradation, or issues with the mobile phase.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Peak Shape in LC-MS/MS Analysis
This guide provides a systematic approach to troubleshooting low signal intensity or poor chromatographic peak shape for your this compound standard.
Troubleshooting Workflow for Low Signal/Poor Peak Shape
Caption: A stepwise workflow for troubleshooting low signal or poor peak shape.
| Potential Cause | Recommended Action |
| Suboptimal Mass Spectrometer Settings | Optimize ion source parameters such as capillary voltage, gas flow rates (nebulizer, auxiliary), and source temperature for sphingolipid analysis. |
| Inappropriate Mobile Phase | Ensure the mobile phase is compatible with your column and analyte. For reversed-phase chromatography, a mobile phase containing a C18 or C8 column is commonly used. |
| Poor Chromatographic Peak Shape | Broad or tailing peaks can lower signal intensity. Check for column degradation, contamination, or an incompatible mobile phase. |
| Sample Degradation | Ceramides can degrade over time. Prepare fresh solutions from the standard stock. Always keep samples cool during processing and store extracts at -20°C or lower. Minimize freeze-thaw cycles. |
| Analyte Adsorption | This compound may adsorb to surfaces in the LC system. Prime the system with a few injections of a concentrated solution to passivate active sites. |
Issue 2: Identification of Unexpected Peaks (Potential Impurities)
If you observe unexpected peaks in your chromatogram, they may correspond to impurities in the standard. This guide will help you to tentatively identify these impurities.
Logical Flow for Impurity Identification
Caption: A logical workflow for the identification of unknown peaks.
Data Presentation
The following table summarizes potential impurities that may be present in this compound standards and their expected mass-to-charge ratios ([M+H]⁺).
| Potential Impurity | Chemical Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Typical Acceptance Criteria |
| This compound | C₃₁H₅₆D₇NO₃ | 504.88 | 505.89 | > 98% |
| D-erythro-sphinganine-d7 | C₁₈H₃₂D₇NO₂ | 308.55 | 309.56 | < 0.5% |
| Tridecanoic acid | C₁₃H₂₆O₂ | 214.35 | 215.36 | < 0.5% |
| N-Tridecanoyl-L-threo-sphinganine-d7 | C₃₁H₅₆D₇NO₃ | 504.88 | 505.89 | < 1.0% (as diastereomer) |
| N-Dodecanoyl-D-erythro-sphinganine-d7 | C₃₀H₅₄D₇NO₃ | 490.85 | 491.86 | < 0.1% |
| N-Tetradecanoyl-D-erythro-sphinganine-d7 | C₃₂H₅₈D₇NO₃ | 518.91 | 519.92 | < 0.1% |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Identification of Impurities in this compound Standards
This protocol outlines a general method for the separation and identification of potential impurities using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.
1. Standard and Sample Preparation:
- Prepare a stock solution of the this compound standard in a suitable organic solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1 µg/mL).
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.
- Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.
- Gradient:
- 0-2 min: 70% B
- 2-15 min: Linear gradient to 100% B
- 15-20 min: Hold at 100% B
- 20.1-25 min: Return to 70% B and equilibrate.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan (m/z 150-1000) for initial screening and Multiple Reaction Monitoring (MRM) for targeted analysis.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Gas Flows: Optimize nebulizer and auxiliary gas flows for your specific instrument.
- MRM Transitions (for targeted analysis):
- This compound: 505.9 -> 284.3 (and other relevant fragments)
- D-erythro-sphinganine-d7: 309.6 -> 291.6
- Tridecanoic acid: 215.4 -> 197.4
4. Data Analysis:
- Process the chromatograms to identify the main peak corresponding to this compound.
- Examine the chromatogram for any additional peaks.
- Extract the mass spectrum for each unexpected peak and compare the m/z values to the potential impurities listed in the data table.
- For confirmation, perform MS/MS fragmentation analysis on the unexpected peaks and compare the fragmentation pattern to that of known standards, if available.
Workflow for LC-MS/MS Impurity Analysis
Caption: A summary of the experimental workflow for impurity analysis.
Technical Support Center: N-Tridecanoyl-D-erythro-sphinganine-d7 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Tridecanoyl-D-erythro-sphinganine-d7, particularly in resolving co-elution issues during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of N-Tridecanoyl-D-erythro-sphinganine, a specific type of ceramide. The deuterium (B1214612) labeling makes it a valuable internal standard for quantitative analysis of its non-deuterated counterpart and other related sphingolipids in biological samples using mass spectrometry. The heavy isotopes allow it to be distinguished from the endogenous analyte by its mass-to-charge ratio (m/z), while having nearly identical chemical and chromatographic properties.
Q2: What are the common causes of peak co-elution in the analysis of this compound?
Co-elution in the analysis of this compound can arise from several factors:
-
Isobaric Interferences: Endogenous lipids with the same nominal mass as the analyte or internal standard can co-elute and interfere with accurate quantification.
-
Isotopic Overlap: The natural isotopic distribution of a co-eluting compound can contribute to the signal of the analyte of interest.
-
Chromatographic Conditions: Suboptimal chromatographic conditions, such as an inappropriate column, mobile phase, or gradient, can fail to separate the analyte from other matrix components.
-
Sample Matrix Effects: Complex biological matrices can contain numerous compounds that may co-elute with the target analyte.
Q3: How can I detect co-elution in my chromatogram?
Co-elution can be detected through several indicators:
-
Asymmetrical Peak Shape: Look for peaks that are not perfectly Gaussian, exhibiting fronting, tailing, or shoulders.
-
Variable Retention Times: Inconsistent retention times for your analyte across different runs can be a sign of interference.
-
Mass Spectral Inconsistency: When using a mass spectrometer, examining the mass spectra across a single chromatographic peak can reveal the presence of multiple components if the ion ratios change.
-
Diode Array Detector (DAD) Analysis: If using a DAD, checking for spectral purity across the peak can indicate the presence of co-eluting compounds with different UV spectra.
Troubleshooting Guides
Issue 1: Poor peak shape (fronting, tailing, or splitting) for this compound.
This issue can be a primary indicator of co-elution or other chromatographic problems.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Assess Column Condition:
-
Action: Flush the column with a strong solvent (e.g., isopropanol) to remove potential contaminants.
-
Action: Inspect the column for any visible signs of voids at the inlet. If a void is present, the column may need to be replaced.
-
-
Optimize the Mobile Phase:
-
Action: If using a C18 column, systematically vary the ratio of your organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous phase. Methanol can sometimes offer different selectivity compared to acetonitrile.
-
Action: Adjust the pH of the aqueous mobile phase by adding a small amount of formic acid (e.g., 0.1%) or ammonium (B1175870) formate. This can improve peak shape for amine-containing lipids like sphinganine.
-
-
Modify the Gradient Elution:
-
Action: If using a gradient, try making it shallower (i.e., decrease the rate of change of the organic solvent concentration). This provides more time for closely eluting compounds to separate.
-
Action: Introduce an isocratic hold at a specific mobile phase composition before or during the elution of your analyte to improve resolution from nearby peaks.
-
-
Check the Sample Solvent:
-
Action: Ensure your sample is dissolved in a solvent that is of similar or weaker eluotropic strength than your initial mobile phase. Injecting in a much stronger solvent can lead to peak distortion.
-
Issue 2: this compound appears to co-elute with its non-deuterated counterpart or another endogenous lipid.
Due to their similar structures, deuterated standards can sometimes have slightly different retention times than their non-deuterated analogs, but they can also co-elute with other lipids.
Troubleshooting Workflow:
Caption: Workflow for resolving co-elution of the internal standard.
Detailed Steps:
-
Improve Chromatographic Selectivity:
-
Action: Switch the organic modifier in your mobile phase. For example, if you are using acetonitrile, try methanol, or vice-versa. This can alter the elution order of compounds.
-
Action: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic or unsaturated compounds compared to a standard C18 column.
-
-
Adjust the Column Temperature:
-
Action: Varying the column temperature can change the viscosity of the mobile phase and the interactions between the analytes and the stationary phase, which can sometimes improve separation. Try adjusting the temperature in 5-10°C increments.
-
-
Optimize Mass Spectrometry Detection:
-
Action: Utilize Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This technique provides high specificity by monitoring a specific precursor ion and a characteristic fragment ion.
-
Action: Carefully select unique MRM transitions for both this compound and the endogenous analyte. By choosing fragment ions that are specific to each compound, you can minimize the impact of co-elution on quantification.
-
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction
-
To 50 µL of plasma or cell lysate, add 150 µL of a cold methanol solution containing the this compound internal standard at a known concentration.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Add 125 µL of water and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to induce phase separation.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Reverse-Phase LC-MS/MS Method for Sphinganine Analysis
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 50% B
-
1-12 min: Linear gradient from 50% to 95% B
-
12-15 min: Hold at 95% B
-
15-15.1 min: Return to 50% B
-
15.1-20 min: Re-equilibrate at 50% B
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Suggested MRM Transitions:
-
These should be empirically determined, but a starting point would be to monitor the protonated precursor ion [M+H]+ and a characteristic fragment ion resulting from the loss of water and/or cleavage of the acyl chain.
-
-
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data for method optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase B | Acetonitrile | Methanol | 50:50 ACN:MeOH |
| Retention Time (min) | 8.52 | 9.15 | 8.87 |
| Peak Asymmetry | 1.3 | 1.1 | 1.2 |
| Resolution (from nearest peak) | 1.2 | 1.8 | 1.5 |
Caption: Comparison of chromatographic parameters under different mobile phase conditions.
Signaling Pathway
While N-Tridecanoyl-D-erythro-sphinganine itself is not directly involved in a signaling pathway, it is a ceramide, a central molecule in sphingolipid metabolism which gives rise to various signaling molecules.
Caption: Simplified overview of ceramide's central role in sphingolipid metabolism.
Technical Support Center: Analysis of N-Tridecanoyl-D-erythro-sphinganine-d7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency of N-Tridecanoyl-D-erythro-sphinganine-d7 in mass spectrometry-based analyses.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low Signal Intensity or Poor Detection
Question: We are observing a very low signal or no signal at all for our this compound internal standard. What are the potential causes and solutions?
Answer:
Low signal intensity for this compound can stem from several factors, ranging from sample preparation to the mass spectrometer settings. Below is a systematic guide to troubleshoot this issue.
-
Potential Cause 1: Suboptimal Mobile Phase Composition
-
Explanation: The composition of the mobile phase is critical for efficient ionization. For dihydroceramides like this compound, positive ion mode is commonly used, and protonation is facilitated by an acidic mobile phase.
-
Recommended Solution: Ensure your mobile phase contains additives that promote ionization. A combination of methanol (B129727) or acetonitrile (B52724) with isopropanol, modified with formic acid and/or ammonium (B1175870) formate (B1220265), is often effective for enhancing the signal of sphingolipids.[1][2] For negative ion mode, a mobile phase buffered with ammonium acetate (B1210297) or ammonium fluoride (B91410) can be beneficial.[3][4][5]
-
-
Potential Cause 2: Inefficient ESI Source Parameters
-
Explanation: The settings of the electrospray ionization (ESI) source directly impact the efficiency of ion formation and transmission.
-
Recommended Solution: Optimize key ESI source parameters, including spray voltage, sheath and auxiliary gas flow rates, and capillary/ion transfer tube temperature. It is advisable to start with the instrument manufacturer's recommendations for similar lipid molecules and then perform a systematic optimization by infusing a standard solution of your analyte.[6]
-
-
Potential Cause 3: In-Source Dehydration
-
Explanation: Due to the presence of hydroxyl groups, ceramides (B1148491) and dihydroceramides can undergo dehydration in the ion source, which leads to a reduced abundance of the protonated molecular ion ([M+H]⁺).[6]
-
Recommended Solution: This issue can be mitigated by optimizing the ion source temperature and other ESI parameters to ensure "gentle" ionization conditions that minimize fragmentation before the analyzer.[6]
-
-
Potential Cause 4: Signal Suppression by Matrix Components
-
Explanation: Co-eluting compounds from the sample matrix can compete with the analyte for ionization, leading to a suppressed signal.[6]
-
Recommended Solution: Improve sample preparation to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective than simple protein precipitation.[7] Additionally, optimizing the chromatographic separation to resolve the analyte from matrix components is crucial.
-
Issue 2: Poor Reproducibility and Inconsistent Peak Areas
Question: We are observing significant variability in the peak area of our internal standard across multiple injections. What could be causing this, and how can we improve reproducibility?
Answer:
Poor reproducibility is a common challenge in quantitative LC-MS/MS analysis. The following steps can help identify and resolve the source of the variability.
-
Potential Cause 1: Inconsistent Sample Preparation
-
Explanation: Variability in extraction efficiency or sample handling can lead to inconsistent analyte concentrations in the final extract.
-
Recommended Solution: Ensure the internal standard is added at the very beginning of the sample preparation process to account for variations in sample handling.[8] Use a consistent and validated sample preparation protocol, minimizing freeze-thaw cycles.
-
-
Potential Cause 2: Chromatographic Issues
-
Explanation: Poor peak shape, such as tailing or splitting, can lead to inconsistent integration and, therefore, variable peak areas. This can be caused by column contamination or incompatibility between the injection solvent and the mobile phase.[9]
-
Recommended Solution:
-
Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
-
Implement a robust column washing protocol between batches to prevent the buildup of contaminants.
-
Use an in-line filter to protect the column from particulates.[9]
-
-
-
Potential Cause 3: Mass Spectrometer Instability
-
Explanation: Fluctuations in the ESI source or mass analyzer can lead to unstable signal.
-
Recommended Solution:
-
Allow the mass spectrometer to stabilize for a sufficient amount of time before starting the analysis.
-
Regularly clean and maintain the ion source as per the manufacturer's guidelines.
-
Monitor system suitability by injecting a standard solution at the beginning, middle, and end of each analytical batch.
-
-
Frequently Asked Questions (FAQs)
Q1: Should I use positive or negative ionization mode for this compound?
A1: this compound can be detected in both positive and negative ionization modes. However, positive ion mode is generally preferred for dihydroceramides as they readily form protonated molecules ([M+H]⁺).[1] Collision-induced dissociation (CID) of the protonated molecule typically yields a characteristic fragment ion corresponding to the sphingoid base, which is excellent for quantification using Multiple Reaction Monitoring (MRM).[6][10]
Q2: What is the most common fragment ion to monitor for this compound in positive ion mode?
A2: In positive ion mode, the CID of protonated dihydroceramides characteristically produces a fragment ion at m/z 266.3, which corresponds to the sphinganine (B43673) backbone after the loss of the fatty acid chain and a molecule of water. For this compound, the precursor ion would be monitored at its specific m/z, and the product ion would be monitored at m/z 273.3 due to the seven deuterium (B1214612) atoms.
Q3: How can I minimize ion suppression when analyzing samples in complex matrices like plasma?
A3: To minimize ion suppression, a thorough sample cleanup is essential. While protein precipitation is a common first step, it may not be sufficient to remove all interfering phospholipids.[7] Consider implementing a more rigorous sample cleanup method such as LLE or SPE.[7] Additionally, optimizing your chromatographic method to achieve better separation of your analyte from co-eluting matrix components is highly effective.
Q4: Which mobile phase additives are best for enhancing the signal of this compound?
A4: For positive ion mode, the use of formic acid (0.1-0.2%) and ammonium formate (5-10 mM) in the mobile phase is highly recommended to enhance protonation and improve signal intensity.[1][2] For negative ion mode, ammonium acetate or ammonium fluoride have been shown to improve signal for ceramides.[3][4][5]
Q5: What are the key ESI source parameters to optimize for this analyte?
A5: The key ESI source parameters to optimize include the spray voltage, sheath gas flow rate, auxiliary gas flow rate, and the capillary/ion transfer tube temperature. A systematic optimization of these parameters by infusing a standard solution of this compound will help you find the optimal settings for your specific instrument and mobile phase.[6]
Data Presentation
Table 1: Impact of Mobile Phase Additives on Dihydroceramide Signal Intensity (Positive Ion Mode)
| Mobile Phase Additive | Analyte | Relative Signal Intensity (%) | Reference |
| 0.1% Formic Acid | Dihydroceramides | 100 | [1][2] |
| 10 mM Ammonium Formate | Dihydroceramides | ~120-150 | [1][2] |
| 0.1% Formic Acid + 10 mM Ammonium Formate | Dihydroceramides | ~200-300 | [1][2] |
| Note: Data is representative for dihydroceramides and illustrates the general trend of signal enhancement. Actual values may vary depending on the specific analyte and instrument conditions. |
Table 2: Influence of ESI Source Parameters on Dihydroceramide Signal Intensity
| Parameter | Setting 1 | Setting 2 | Setting 3 | Optimal Range (Typical) |
| Spray Voltage (kV) | 3.0 | 4.0 | 5.0 | 3.5 - 4.5 |
| Relative Intensity (%) | 75 | 100 | 85 | |
| Capillary Temp. (°C) | 250 | 300 | 350 | 275 - 325 |
| Relative Intensity (%) | 80 | 100 | 90 | |
| Sheath Gas Flow (Arb. Units) | 30 | 40 | 50 | 35 - 45 |
| Relative Intensity (%) | 70 | 100 | 80 | |
| Note: This table provides a conceptual representation of parameter optimization. The optimal settings are instrument-dependent and should be determined empirically. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
-
To 50 µL of plasma, add 10 µL of a known concentration of this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold methanol (or acetonitrile) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid and 10 mM Ammonium Formate in Water
-
Mobile Phase B: 0.1% Formic Acid and 10 mM Ammonium Formate in Methanol/Isopropanol (1:1, v/v)
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: Monitor the transition from the precursor ion of this compound to its characteristic product ion (e.g., [M+H]⁺ → sphinganine-d7 backbone fragment).
-
Source Parameters: Optimize spray voltage, gas flows, and temperatures as per the troubleshooting guide.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-Tridecanoyl-D-erythro-sphinganine-d7 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression issues with N-Tridecanoyl-D-erythro-sphinganine-d7 in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterium-labeled form of N-Tridecanoyl-D-erythro-sphinganine, an odd-chain dihydroceramide. In mass spectrometry, it is primarily used as an internal standard (IS) for the accurate quantification of its non-labeled counterpart and other similar sphingolipids. The seven deuterium (B1214612) atoms increase its mass, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.
Q2: I'm observing signal suppression of my deuterated internal standard, this compound. Isn't an IS supposed to be immune to this?
While a stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, it is not entirely immune to signal suppression.[1] The underlying principle is that the ratio of the analyte to the internal standard will remain constant even if both are suppressed. However, if the internal standard itself is significantly suppressed, it can lead to inaccurate quantification and poor sensitivity.
Q3: What are the common causes of signal suppression for a deuterated internal standard?
The primary causes of signal suppression for a deuterated internal standard can be categorized as follows:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids (B1166683), salts, other lipids) can compete with the internal standard for ionization in the mass spectrometer's source, leading to a decreased signal.[2]
-
Chromatographic Issues: Poor chromatographic separation can lead to the co-elution of highly suppressive matrix components with your internal standard.
-
"Deuterium Isotope Effect": The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially causing it to separate from the non-labeled analyte during chromatography. This can lead to differential ion suppression, where the analyte and internal standard are affected differently by the matrix.[3]
-
High Concentration of Analyte: In some cases, a very high concentration of the non-labeled analyte can suppress the signal of the co-eluting deuterated internal standard.[4]
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to a general loss of sensitivity for all ions, including the internal standard.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Signal for this compound
Possible Cause: This could be due to a number of factors, including incorrect sample preparation, instrument issues, or severe matrix effects.
Troubleshooting Steps:
-
Verify Internal Standard Addition: Ensure that the internal standard was added to all samples at the correct concentration.
-
Check Instrument Performance: Infuse a solution of this compound directly into the mass spectrometer to confirm that the instrument is capable of detecting it.
-
Evaluate Sample Preparation: Review your extraction protocol. Inefficient extraction can lead to low recovery of the internal standard. Consider using a different extraction method, such as solid-phase extraction (SPE) or a modified liquid-liquid extraction (LLE).
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If your internal standard elutes in a region of high suppression, you will need to modify your chromatographic method.
Issue 2: High Variability in the Internal Standard Signal Across Samples
Possible Cause: This is often a strong indicator of inconsistent matrix effects between samples.
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis. Solid-phase extraction is often more effective at removing phospholipids and other suppressive agents than a simple protein precipitation.
-
Optimize Chromatography: Modify your LC gradient or change your column to improve the separation of your internal standard from co-eluting matrix components.
-
Dilute the Sample: If the concentration of matrix components is very high, diluting the sample can help to alleviate signal suppression.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is as similar as possible to your study samples. This will help to normalize the matrix effects across all samples.
Issue 3: Chromatographic Peak for this compound is Tailing or Splitting
Possible Cause: This is typically a sign of a problem with the analytical column or the mobile phase.
Troubleshooting Steps:
-
Check Column Condition: The column may be old or contaminated. Try flushing the column or replacing it with a new one.
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for your analyte. For sphingolipids, acidic modifiers like formic acid are commonly used in the mobile phase.
-
Sample Solvent: The solvent used to dissolve your sample extract should be compatible with the initial mobile phase conditions to ensure good peak shape.
Data Presentation
The following tables summarize the impact of different sample preparation methods on the recovery and matrix effect for sphingolipids.
Table 1: Comparison of Extraction Methods for Sphingolipid Recovery
| Extraction Method | Analyte | Mean Recovery (%) | Reference |
| Butanol Single Phase | Cer(d18:0/24:0) | 95 | [2] |
| MTBE Two Phases | Cer(d18:0/24:0) | 85 | [2] |
| MTBE Single Phase | Cer(d18:0/24:0) | 90 | [2] |
Table 2: Matrix Effect in Different Biological Samples
| Analyte Class | Matrix | Average Signal Suppression (%) | Reference |
| Ceramides | Whole Blood | >50% at higher volumes | [2] |
| Ceramides | Plasma | 26% or more difference between analyte and IS | [3] |
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Plasma
This protocol is a general guide and may need to be optimized for your specific application.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Evaporator
Procedure:
-
To 50 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of methanol and vortex thoroughly.
-
Add 800 µL of MTBE and vortex for 10 minutes.
-
Add 200 µL of water and vortex for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
Protocol 2: LC-MS/MS Analysis of Sphingolipids
This is a starting point for method development. The gradient and other parameters will likely need to be optimized.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-100% B
-
12-15 min: 100% B
-
15.1-18 min: 30% B
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by direct infusion of this compound and the corresponding non-labeled analyte.
Visualizations
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: N-Tridecanoyl-D-erythro-sphinganine-d7 vs. C13-Labeled Sphinganine Standards in Quantitative Sphingolipidomics
For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. The gold standard for this work is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on stable isotope-labeled internal standards to correct for variability during sample preparation and analysis.[1][2] This guide provides an in-depth comparison of two types of internal standards: the deuterated N-Tridecanoyl-D-erythro-sphinganine-d7 and carbon-13 (C13)-labeled sphinganine (B43673) standards.
This comparison will objectively evaluate their performance based on established analytical principles and available experimental data, offering a clear rationale for selecting the most suitable standard for your research needs.
The Critical Role of Internal Standards in Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that involves adding a known quantity of an isotopically labeled version of the analyte to a sample at the beginning of the workflow.[2] This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.[2] By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, accurate quantification can be achieved. This is because any sample loss or variation in ionization efficiency during the process will affect both the analyte and the internal standard equally.[2][3] An ideal internal standard should exhibit identical physical and chemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[1][3]
Performance Showdown: Deuterated vs. C13-Labeled Standards
The fundamental difference between this compound and a C13-labeled sphinganine standard lies in the isotope used for labeling. In the former, seven hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612) (²H or D), while in the latter, carbon-12 atoms are substituted with carbon-13 (¹³C).[3][4][5][6] This seemingly subtle distinction has significant implications for their analytical performance.
| Parameter | This compound (Deuterated) | C13-Labeled Sphinganine Standards | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[7] | Typically co-elutes perfectly with the analyte.[1][7] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[7] |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[7] A study reported a mean bias of 96.8% with a standard deviation of 8.6%.[7] | Demonstrates improved accuracy and precision.[7] The same comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[7] The use of ¹³C-IS in lipidomics has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[8][9] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[7] Studies have reported intra- and inter-assay variations of less than 10% with C13-labeled standards.[1] |
| Isotopic Stability | Susceptible to the back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[7] | Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[7] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical process.[7] |
| Cost & Availability | Generally more cost-effective and widely available. | Typically more costly and may have limited commercial availability.[3] | The higher cost of ¹³C-labeled standards is a trade-off for superior analytical performance. |
Experimental Protocols
I. Sample Preparation: Lipid Extraction
A robust lipid extraction is fundamental for accurate sphingolipid analysis. The following is a widely used protocol for extracting sphingolipids from plasma or cell pellets.[1]
-
Sample Thawing and Homogenization: Thaw frozen plasma samples on ice. For cell pellets, resuspend them in an appropriate buffer.[1]
-
Addition of Internal Standard: Prior to extraction, spike the sample with a known amount of either this compound or a C13-labeled sphinganine internal standard. The concentration should be within the linear range of the assay and ideally close to the expected endogenous concentration of the analyte.[1]
-
Solvent Extraction: A common method is a modified Bligh-Dyer extraction:
-
To the sample, add a mixture of chloroform (B151607):methanol (1:2, v/v).[1]
-
Vortex thoroughly and incubate at room temperature.
-
Add chloroform and water, vortex again, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
-
II. LC-MS/MS Analysis
The following are general conditions for the analysis of sphingolipids. Optimization will be required for specific analytes and instrumentation.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient: A typical gradient might start at 50-60% B, ramp to 95-99% B, hold, and then return to the initial conditions for re-equilibration.[1][8]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Column Temperature: 40-50 °C.[1]
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
-
Unlabeled Sphinganine: Precursor ion (m/z) → Product ion (e.g., loss of water).
-
This compound: Precursor ion (m/z) → Product ion.
-
C13-Labeled Sphinganine: Precursor ion (m/z) → Product ion.
-
-
Visualizing the Rationale and Workflow
Caption: The choice of internal standard directly impacts analytical performance.
Sphingolipid Metabolism and the Role of Sphinganine
Sphinganine is a key intermediate in the de novo biosynthesis of sphingolipids, a class of lipids with crucial roles in cell signaling and structure.[5][10] The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce ceramides, which are the central hub of sphingolipid metabolism. From ceramides, a diverse array of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, are generated. The accurate measurement of sphinganine and other sphingolipids is vital for understanding these pathways and their dysregulation in various diseases.[2]
Caption: Simplified overview of the sphingolipid metabolic pathway.
Conclusion and Recommendation
While deuterated internal standards like this compound are widely used and can be a cost-effective option for some applications, the scientific evidence strongly supports the superiority of C13-labeled internal standards for high-stakes quantitative bioanalysis.[7] The near-perfect co-elution, high isotopic stability, and demonstrated improvement in accuracy and precision make C13-labeled sphinganine standards the recommended choice for researchers and drug development professionals where the utmost data integrity and reliability are paramount.[1][7] The investment in C13-labeled standards leads to more robust, defensible, and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. sphinganine-d7 powder Avanti Polar Lipids [sigmaaldrich.com]
A Comparative Guide to LC-MS Method Validation Using N-Tridecanoyl-D-erythro-sphinganine-d7 for Sphingolipid Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standards for Accurate Sphingolipid Quantification
The accurate quantification of sphingolipids by liquid chromatography-mass spectrometry (LC-MS) is crucial for understanding their roles in various physiological and pathological processes. The choice of an appropriate internal standard is paramount for reliable method validation, ensuring precision and accuracy. This guide provides a comprehensive comparison of N-Tridecanoyl-D-erythro-sphinganine-d7 with other commonly used internal standards for the LC-MS analysis of sphingolipids.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in developing a robust LC-MS method. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, but be clearly distinguishable by mass. Stable isotope-labeled standards, such as this compound, are considered the gold standard due to their physicochemical similarity to the endogenous analytes.[1][2] Other alternatives, like odd-chain sphingolipids, are also utilized and offer a cost-effective option.[3]
This section compares the performance of this compound with other common internal standards based on key validation parameters.
| Internal Standard Type | Analyte(s) | Linearity (R²) | Precision (%RSD) | Accuracy (%) | Lower Limit of Quantification (LLOQ) | Reference |
| Deuterated Sphinganine (e.g., this compound) | Ceramides (B1148491) | >0.99 | <15% | 85-115% | 0.02 - 0.08 µg/mL | [4][5] |
| Odd-Chain Sphingolipids (e.g., C17-sphingosine, C17-sphinganine) | Sphingoid Bases, Ceramides | >0.99 | 0.3 - 8.0% | 92.5 - 113% | 0.5 - 5 nM | [6] |
| Deuterated Sphingosine (B13886) (e.g., Sphingosine-d7) | Sphingosine, S1P | Not Specified | <12% | 70-123% | Not Specified | [7] |
Key Observations:
-
Deuterated standards , including this compound, consistently demonstrate excellent performance across all validation parameters, making them a reliable choice for quantitative studies.[4][5] The use of corresponding D7-labeled ceramide standards allows for precise quantification.[5]
-
Odd-chain sphingolipids also provide good linearity, precision, and accuracy and are a viable, cost-effective alternative to deuterated standards.[3][6]
-
The choice of internal standard should ideally match the specific class of sphingolipids being analyzed to correct for variations in extraction efficiency and matrix effects.[1] For a comprehensive analysis of multiple sphingolipid classes, a cocktail of internal standards is often employed.[8]
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are representative protocols for sample preparation and LC-MS/MS analysis of sphingolipids.
Sample Preparation: Protein Precipitation
This method is suitable for the extraction of very long-chain ceramides from human plasma.[4][9]
-
Spiking: To 50 µL of human plasma, add the internal standard solution (e.g., this compound in ethanol).
-
Precipitation: Add 200 µL of cold acetone, vortex for 1 minute, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
The following is a general protocol for the chromatographic separation and mass spectrometric detection of sphingolipids.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is commonly used.[10]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically employed to separate the different sphingolipid species.
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is common.
-
Run Time: Total run times are often short, around 5-10 minutes.[3][4]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of ceramides and other sphingolipids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
MRM Transitions: The specific m/z transitions will depend on the target sphingolipid and the internal standard used. For ceramides, a common product ion at m/z 264.4 is often monitored, corresponding to the sphingosine backbone.
-
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of sphingolipid analysis, the following diagrams are provided.
Caption: Workflow for LC-MS method validation of sphingolipids.
Caption: Key steps in the de novo sphingolipid synthesis pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Guide to Inter-Laboratory Comparison of Sphingolipid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of sphingolipids is paramount for advancing our understanding of cellular processes and disease pathogenesis. This guide provides an objective comparison of methodologies for sphingolipid analysis, supported by data from a significant inter-laboratory study, and offers detailed experimental protocols and pathway visualizations to aid in experimental design and data interpretation.
The complex nature of the sphingolipidome, with its vast number of molecular species and isomers, presents considerable analytical challenges.[1] To address the need for standardization and harmonization in this field, this guide summarizes key findings from a comprehensive inter-laboratory comparison of ceramide quantification and provides an overview of established methods for the analysis of various sphingolipid classes.
Inter-Laboratory Performance in Ceramide Quantification
A recent international inter-laboratory study involving 34 laboratories provides a benchmark for the quantification of key ceramide species in human plasma. The study utilized the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950. The results highlight the achievable precision and concordance when using standardized protocols and authentic labeled internal standards.
The table below summarizes the intra- and inter-laboratory coefficients of variation (CVs) for four clinically relevant ceramides (B1148491). The data underscores that while individual laboratories can achieve high precision (low intra-laboratory CV), there is notable variability between laboratories (inter-laboratory CV). The use of a standardized operating procedure (SOP) generally resulted in lower inter-laboratory variability compared to laboratories using their own in-house methods.
| Ceramide Species | Mean Concentration (µmol/L) in NIST SRM 1950 | Intra-Laboratory CV (%) (Multi-point Calibration) | Inter-Laboratory CV (%) (Excluding Outliers) |
| Cer(d18:1/16:0) | 0.244 | 3.7 | 14 |
| Cer(d18:1/18:0) | 0.0835 | 4.2 | 14 |
| Cer(d18:1/24:0) | 2.42 | 3.9 | 9 |
| Cer(d18:1/24:1) | 0.855 | 4.1 | 11 |
Data extracted from a study involving 34 laboratories measuring ceramides in NIST SRM 1950 human plasma.
Experimental Protocols for Sphingolipid Quantification
Accurate and reproducible quantification of sphingolipids relies on robust and well-documented experimental procedures. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis, based on protocols utilized in inter-laboratory comparison studies.
Lipid Extraction from Human Plasma (Standard Operating Procedure)
This protocol outlines a standardized method for the extraction of ceramides from human plasma, which can be adapted for other sphingolipids.
-
Sample Preparation: Thaw frozen human plasma samples on ice. Vortex to ensure homogeneity.
-
Internal Standard Spiking: To 50 µL of plasma, add a known amount of a suitable internal standard mixture containing deuterated or ¹³C-labeled sphingolipids corresponding to the analytes of interest.
-
Protein Precipitation and Lipid Extraction:
-
Add 300 µL of methanol (B129727) to the plasma sample.
-
Vortex vigorously for 10 seconds.
-
Add 1 mL of methyl-tert-butyl ether (MTBE).
-
Vortex for 20 minutes at 4°C.
-
-
Phase Separation:
-
Add 250 µL of water.
-
Vortex for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase: Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent, such as methanol/chloroform (1:1, v/v), for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following provides a general framework for the chromatographic separation and mass spectrometric detection of sphingolipids. Specific parameters should be optimized for the instrument and analytes of interest.
-
Chromatography:
-
Column: A reversed-phase C18 column is commonly used for the separation of different sphingolipid species.
-
Mobile Phases: A binary gradient system is typically employed, for example:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute sphingolipids based on their polarity.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of most sphingolipid classes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification, offering high selectivity and sensitivity. For each sphingolipid, a specific precursor ion to product ion transition is monitored.
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized to achieve maximal signal intensity and stability.
-
Visualizing Sphingolipid Pathways and Workflows
Understanding the metabolic and signaling context of sphingolipids is crucial for interpreting quantitative data. The following diagrams, generated using the DOT language, illustrate key sphingolipid pathways and a typical experimental workflow.
The diagram above illustrates the central role of ceramide in sphingolipid metabolism, showing its generation through de novo synthesis and salvage pathways, and its conversion to other important sphingolipids like sphingomyelin and hexosylceramides.
This diagram depicts how external stressors can lead to the production of ceramide, which in turn can activate downstream signaling pathways culminating in apoptosis, or programmed cell death.
The workflow diagram provides a step-by-step overview of a typical quantitative sphingolipid analysis experiment, from sample collection to final data quantification.
References
A Comparative Guide to the Quantification of Ceramides Using N-Tridecanoyl-D-erythro-sphinganine-d7
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipidomics and drug development, the accurate and precise quantification of ceramides (B1148491) is paramount for understanding their roles in cellular signaling, disease pathology, and as potential therapeutic targets. This guide provides an objective comparison of N-Tridecanoyl-D-erythro-sphinganine-d7 as an internal standard for the quantification of ceramides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present supporting experimental data, detailed methodologies, and a comparative analysis with other commonly used internal standards.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards in isotope dilution mass spectrometry (IDMS) is widely recognized as the gold standard for quantitative bioanalysis. These standards, being chemically and physically almost identical to the analyte, co-elute and experience similar ionization efficiencies and matrix effects, thereby providing the most accurate and precise quantification. Deuterated internal standards, such as this compound, are a popular choice for this purpose.
Performance of Deuterated Internal Standards
While specific quantitative validation data for this compound is not extensively detailed in publicly available literature, the performance of D7-labeled ceramide standards as a class is well-documented. Bioanalytical methods utilizing these standards consistently demonstrate high accuracy and precision.
Table 1: Typical Performance Characteristics of LC-MS/MS Methods for Ceramide Quantification using D7-Labeled Internal Standards
| Parameter | Typical Performance | Source(s) |
| Linearity (R²) | > 0.99 | [1][2] |
| Intra-Assay Precision (%CV) | < 15% | [2] |
| Inter-Assay Precision (%CV) | < 15% | [2] |
| Accuracy (% Recovery) | 85-115% | |
| Extraction Recovery | 98-109% | [1][2] |
These metrics underscore the reliability of deuterated internal standards for robust and reproducible quantification of ceramides in complex biological matrices.
Comparison of Internal Standards for Ceramide Quantification
The choice of internal standard is a critical factor in developing a reliable quantitative assay. Besides deuterated standards, odd-chain non-endogenous ceramides, such as C17 ceramide, are also frequently employed.
Table 2: Comparison of Common Internal Standards for Ceramide Quantification
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated (e.g., this compound) | - Co-elutes closely with the analyte. - Experiences similar matrix effects. - Considered the "gold standard" for accuracy. | - Can be more expensive. - Potential for isotopic interference if not adequately resolved. |
| Odd-Chain (e.g., C17 Ceramide) | - Not naturally present in most biological systems. - Generally less expensive than deuterated standards. - Can be used to quantify a broad range of ceramides. | - May not perfectly co-elute with all ceramide species. - May experience different matrix effects than the analytes. - Ionization efficiency may differ from the analytes. |
While both types of internal standards can yield accurate results, deuterated standards are generally preferred for their ability to more effectively compensate for analytical variability.
Experimental Protocols
A robust and validated experimental protocol is the foundation of accurate ceramide quantification. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation for Plasma/Serum
This method is a rapid and effective technique for extracting ceramides from plasma or serum.
-
Aliquoting and Spiking: In a microcentrifuge tube, add 50 µL of plasma or serum. Spike with the internal standard solution (e.g., this compound in an appropriate solvent) to achieve the desired final concentration.
-
Protein Precipitation: Add 250 µL of ice-cold isopropanol.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute, then incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method for the analysis of ceramides.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to separate the different ceramide species. An example gradient is as follows:
-
0-1 min: 30% B
-
1-12 min: Increase to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for column re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The MRM transitions for the precursor ion ([M+H]⁺) to a specific product ion are monitored for each ceramide and the internal standard. For most ceramides, a common product ion at m/z 264.3, corresponding to the sphingoid backbone, is used for quantification.
-
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the biological relevance of ceramide quantification, the following diagrams are provided.
References
comparing N-Tridecanoyl-D-erythro-sphinganine-d7 with other deuterated standards
In the field of sphingolipidomics, accurate quantification of various sphingolipid species is crucial for understanding their roles in cellular processes and disease. Stable isotope-labeled internal standards are indispensable for achieving reliable results in mass spectrometry-based analyses. This guide provides a comparative overview of N-Tridecanoyl-D-erythro-sphinganine-d7 and other deuterated standards, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate standard for their needs.
Introduction to Deuterated Sphingolipid Standards
Deuterated lipids are considered the gold standard for internal standards in quantitative mass spectrometry.[1][2] Their near-identical physicochemical properties to their endogenous counterparts ensure similar extraction efficiency and ionization response, allowing for accurate correction of analytical variability.[1][2] this compound is a deuterated analog of N-tridecanoyl-D-erythro-sphinganine, a member of the ceramide family. Ceramides (B1148491) are central molecules in sphingolipid metabolism and are involved in key signaling pathways regulating cell fate.
This guide will compare this compound with other commonly used deuterated ceramide and sphinganine (B43673) standards.
Performance Comparison of Deuterated Standards
The ideal internal standard should exhibit high isotopic purity, stability, and ionization efficiency, and should not interfere with the analysis of the endogenous analyte. The following tables summarize the key characteristics and reported performance data for this compound and other relevant deuterated standards based on available literature and certificates of analysis.
Table 1: Physical and Chemical Properties of Selected Deuterated Standards
| Standard | Molecular Formula | Molecular Weight | Isotopic Purity |
| This compound | C₃₁H₅₆D₇NO₃ | 504.88 | >99% (d₁-d₇) |
| Sphinganine-d7 | C₁₈H₃₂D₇NO₂ | 308.551 | >99% |
| C16 Ceramide-d7 (d18:1-d7/16:0) | Not specified | 544.944 | Not specified |
| C18 Ceramide-d7 (d18:1-d7/18:0) | Not specified | 572.997 | Not specified |
| C24 Ceramide-d7 (d18:1-d7/24:0) | C₄₂H₇₂D₇NO₃ | 657.156 | >99% |
| C15 Glycosyl (β) Ceramide-d7 (d18:1-d7/15:0) | C₃₉H₆₈D₇NO₈ | 693.07 | >99% |
Data sourced from available certificates of analysis and product information.[3][4][5][6]
Table 2: Performance Characteristics in LC-MS/MS Applications
| Standard Class | Linearity (R²) | Precision (CV%) | Accuracy (%RE) | Stability |
| d7-labeled ceramides | >0.99 | <15% (intra- and inter-assay) | Within ±15% | Stable under short-term benchtop, long-term plasma, and extract conditions |
| Deuterated very long-chain ceramides | Not specified | Acceptable | Acceptable | Not specified |
| d7-Sphinganine | Not specified | Not specified | Not specified | Stable for ≥ 4 years at -20°C |
Performance data is generalized from studies utilizing various d7-labeled ceramide and other deuterated sphingolipid standards for quantification.[1][7][8][9] It is important to note that performance can vary depending on the specific analytical method and instrumentation.
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of sphingolipids from biological matrices using deuterated internal standards.
Protocol 1: Sphingolipid Extraction from Plasma/Serum
Materials:
-
Plasma or serum samples
-
Deuterated internal standard mix (including this compound) in methanol (B129727)
-
Methanol (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Deionized water
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Add 10 µL of the deuterated internal standard mixture. Vortex briefly.
-
Add 500 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 250 µL of chloroform and vortex for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Sphingolipid Extraction from Cultured Cells
Materials:
-
Adherent cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Deuterated internal standard mix in methanol, ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Chloroform (LC-MS grade)
-
Deionized water
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator
Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.
-
Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.
-
Add 250 µL of chloroform and vortex vigorously for 1 minute.
-
Add 200 µL of deionized water and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase (containing the lipids) and transfer it to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Signaling Pathways and Experimental Workflow
The accurate quantification of sphingolipids is critical for studying their roles in signaling pathways. Ceramides, the class of molecules to which N-Tridecanoyl-D-erythro-sphinganine belongs, are central to the sphingolipid metabolic network and are key signaling molecules.
Caption: Overview of ceramide synthesis and downstream signaling pathways.
References
- 1. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
A Researcher's Guide to Method Validation for Sphingolipid Analysis: Adhering to FDA Guidelines
For researchers, scientists, and drug development professionals, the accurate quantification of sphingolipids is critical for understanding disease pathology and developing novel therapeutics. This guide provides a comparative overview of analytical methods for sphingolipid analysis, with a focus on method validation in accordance with U.S. Food and Drug Administration (FDA) guidelines. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of robust and reliable analytical methods.
The FDA's "Bioanalytical Method Validation Guidance for Industry" outlines the essential parameters for validating methods used in regulatory submissions. These parameters ensure the reliability, accuracy, and precision of the analytical data. Key validation characteristics include accuracy, precision, selectivity, sensitivity, reproducibility, and stability. While the guidance is not specific to sphingolipids, its principles are directly applicable to the analytical methods used for their quantification.
Comparative Analysis of Analytical Methods
The selection of an analytical method for sphingolipid analysis depends on various factors, including the specific sphingolipids of interest, the required sensitivity and selectivity, sample throughput, and the availability of instrumentation. The most common techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Thin-Layer Chromatography (HPTLC).
Below is a comparative summary of these methods, with performance data for LC-MS/MS largely drawn from studies that have validated their methods according to FDA guidelines.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding with enzymatic signal amplification. | Separation based on differential migration on a stationary phase. |
| Selectivity/Specificity | High; capable of distinguishing structurally similar sphingolipids.[1][2][3][4] | Variable; depends on antibody specificity, potential for cross-reactivity. | Moderate; separation of lipid classes is achievable. |
| Sensitivity (LLOQ) | High; typically in the low ng/mL to pg/mL range. For example, LLOQs of 0.02 µg/mL for Cer(22:0) and 0.08 µg/mL for Cer(24:0) in human plasma have been reported.[1][2] | Moderate; generally in the ng/mL to µg/mL range. | Low; typically in the µg to mg range. |
| Accuracy (% Bias) | Excellent; typically within ±15% of the nominal concentration.[1][2][5] | Good; generally within ±20%. | Semi-quantitative; accuracy can be lower. |
| Precision (% CV) | Excellent; typically ≤15% for intra- and inter-assay precision.[1][2][5] | Good; typically <20%. | Moderate; precision can be variable. |
| Throughput | High; with short run times, throughput of ~200 samples/day is achievable.[1][2] | High; suitable for screening large numbers of samples. | Moderate; can be labor-intensive. |
| Multiplexing | Excellent; capable of simultaneously quantifying a large number of sphingolipids in a single run.[3] | Limited; typically measures a single analyte per assay. | Moderate; can separate multiple lipid classes on a single plate. |
| FDA Guideline Compliance | Well-established methods validated according to FDA guidelines are available.[1][2][3][4] | Can be validated, but less common for quantitative regulatory submissions for small molecules like sphingolipids. | Primarily used for qualitative or semi-quantitative analysis; less common for full FDA validation. |
Experimental Protocols
FDA-Compliant LC-MS/MS Method for Ceramide Analysis in Human Plasma
This protocol is a composite based on validated methods reported in the literature and aligns with FDA bioanalytical method validation guidelines.[1][2][4]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 10 µL of an internal standard working solution (e.g., deuterated ceramide standards).
-
Add 400 µL of a protein precipitation solution (e.g., isopropanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in isopropanol.
-
Gradient Elution: A gradient from 65% to 100% Mobile Phase B over a short duration (e.g., 5 minutes total run time).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each ceramide and internal standard.
3. Method Validation Parameters
-
Calibration Curve: Prepared in a surrogate matrix (e.g., 5% BSA in water) to avoid interference from endogenous ceramides (B1148491) in plasma.[1] A linear dynamic range is established.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates over three separate runs. Acceptance criteria are typically ±15% for accuracy and ≤15% for precision.[1][2][5]
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention time of the analytes.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20%) and precision (≤20%).[1]
-
Recovery: The extraction efficiency of the method, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.
Visualizing Key Processes
To further clarify the experimental workflow and the biological context of sphingolipid analysis, the following diagrams have been generated using Graphviz.
References
- 1. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Comprehensive profiling of ceramides in human serum by liquid chromatography coupled to tandem mass spectrometry combining data independent/dependent acquisition modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Linearity of N-Tridecanoyl-D-erythro-sphinganine-d7 in Bioanalytical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of lipidomics and drug development, the accurate quantification of bioactive lipids is paramount. Ceramides (B1148491), a class of sphingolipids, are crucial signaling molecules involved in a myriad of cellular processes, including apoptosis, cell proliferation, and stress responses. The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving precise and accurate quantification of these lipids. This guide provides a comprehensive assessment of the linearity of N-Tridecanoyl-D-erythro-sphinganine-d7, a deuterated ceramide analog, as an internal standard in bioanalytical assays.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard is critical for reliable bioanalytical data. The two most common choices for ceramide quantification are deuterated and odd-chain ceramides.
| Feature | This compound (Deuterated) | Odd-Chain Ceramide Standards (e.g., C17:0-ceramide) |
| Structural Similarity | Nearly identical to the endogenous analyte. Co-elutes with the analyte. | Differs in acyl chain length from endogenous ceramides. Elutes at a different retention time. |
| Ionization Efficiency | Very similar to the analyte, providing excellent correction for matrix effects. | May have different ionization efficiency compared to various endogenous ceramide species. |
| Linearity | Expected to exhibit excellent linearity over a wide dynamic range, mirroring the analyte's behavior. | Generally shows good linearity, but potential for deviation at extreme concentrations due to differing physicochemical properties. |
| Accuracy & Precision | High accuracy and precision due to superior correction for extraction variability and matrix effects.[1][2] | Can provide good accuracy and precision, but may be less effective in correcting for differential matrix effects across various ceramide species.[3] |
| Cost | Generally more expensive to synthesize. | Typically more cost-effective. |
Linearity Assessment of Deuterated Ceramide Internal Standards
The following table summarizes linearity data from validated LC-MS/MS methods that utilize D7-labeled ceramide internal standards for the quantification of various ceramide species. This data provides a strong indication of the expected linearity performance of this compound.
| Ceramide Species | Linear Range | Correlation Coefficient (R²) | Reference |
| Cer(d18:1/16:0) | 0.025 - 5 µM | > 0.99 | [1][2] |
| Cer(d18:1/18:0) | 0.025 - 5 µM | > 0.99 | [1][2] |
| Cer(d18:1/24:0) | 0.05 - 10 µM | > 0.99 | [1][2] |
| Cer(d18:1/24:1) | 0.05 - 10 µM | > 0.99 | [1][2] |
| Cer(22:0) | 0.02 - 4 µg/mL | Not specified, but stated as linear | [4][5] |
| Cer(24:0) | 0.08 - 16 µg/mL | Not specified, but stated as linear | [4][5] |
The consistent achievement of high correlation coefficients (R² > 0.99) across a wide concentration range in these studies underscores the excellent linearity that can be expected when using D7-labeled ceramide internal standards like this compound.
Experimental Protocols
A detailed experimental protocol for the quantification of ceramides using a deuterated internal standard is provided below. This protocol is a synthesis of methodologies reported in the scientific literature.[1][4][5][6]
1. Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To 50 µL of plasma or serum, add a known and constant concentration of this compound solution in methanol.
-
Protein Precipitation and Lipid Extraction: Add 1 mL of a chloroform/methanol (2:1, v/v) mixture. Vortex vigorously for 1 minute.
-
Phase Separation: Add 200 µL of water and vortex again. Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from 60% to 100% B over several minutes is typical for eluting ceramides.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each ceramide species and for this compound are monitored. The characteristic product ion for ceramides is often m/z 264.3.
-
3. Data Analysis and Linearity Assessment
-
Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of non-labeled ceramide standards and a constant concentration of the this compound internal standard.
-
Ratio Calculation: For each calibration point and unknown sample, calculate the peak area ratio of the analyte to the internal standard.
-
Linear Regression: Plot the peak area ratios against the corresponding concentrations of the calibration standards. Perform a linear regression analysis to obtain the calibration curve, slope, intercept, and correlation coefficient (R²). A weighting factor of 1/x or 1/x² is often applied to improve accuracy at the lower end of the curve.
Visualizing Key Processes
To further aid in understanding the experimental workflow and the biological context of ceramide analysis, the following diagrams are provided.
Experimental workflow for ceramide quantification.
Simplified ceramide signaling pathway in apoptosis.
References
- 1. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helda.helsinki.fi [helda.helsinki.fi]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Internal Standards for Sphingolipid Quantification: Cross-Validation Perspectives on N-Tridecanoyl-D-erythro-sphinganine-d7
For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative analysis of N-Tridecanoyl-D-erythro-sphinganine-d7 and other common internal standards used in mass spectrometry-based lipidomics.
The use of internal standards is crucial in liquid chromatography-mass spectrometry (LC-MS/MS) to correct for variability introduced during sample preparation, extraction, and instrument analysis.[1][2] Stable isotope-labeled standards are the preferred choice in lipidomics as their physicochemical properties closely mimic those of the endogenous analytes.[2] This guide focuses on the cross-validation principles and performance of deuterated standards, such as this compound, in comparison to other alternatives like carbon-13 (¹³C)-labeled and odd-chain sphingolipids.
Comparison of Internal Standard Performance
The primary alternatives to deuterated standards are ¹³C-labeled and odd-chain lipids. ¹³C-labeled standards are often considered the "gold standard" as their mass shift is less likely to cause chromatographic separation from the analyte of interest, a phenomenon that can sometimes be observed with deuterated standards. Odd-chain lipids, such as C17-sphinganine, offer a cost-effective alternative, as they are not naturally abundant in most biological systems and can be readily separated chromatographically.[3]
A key consideration in selecting an internal standard is how closely it matches the analyte. A recent inter-laboratory study demonstrated that using an "authentic" deuterated internal standard (matching the fatty acid chain length of the analyte) significantly reduced inter-laboratory variability in ceramide quantification compared to using a non-authentic deuterated standard.[4] This highlights the advantage of having a panel of deuterated standards available to match the specific sphingolipids being quantified.
Below is a summary of performance data for LC-MS/MS methods utilizing d7-labeled ceramide internal standards, providing an indication of the expected performance of this compound.
| Performance Metric | Reported Values for d7-Ceramide Standards | Reference |
| Extraction Recovery | 98-109% | [5] |
| Intra-assay Precision (%CV) | <15% | [5] |
| Inter-assay Precision (%CV) | <15% | [5] |
| Linearity (R²) | >0.99 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for sphingolipid extraction and LC-MS/MS analysis, which would be applicable when using this compound as an internal standard.
Sphingolipid Extraction from Plasma
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add a known amount of this compound (and other relevant internal standards) dissolved in an appropriate solvent (e.g., methanol) to the plasma sample.
-
Protein Precipitation & Lipid Extraction: Add a sufficient volume of a solvent mixture, such as methanol/chloroform (2:1 v/v), to the plasma. Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Phase Separation: Centrifuge the samples to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol/acetonitrile).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separating sphingolipid species.
-
Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example, Mobile Phase A could be water with 0.1% formic acid and 10 mM ammonium (B1175870) formate, and Mobile Phase B could be acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of ceramides (B1148491) and sphinganines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For this compound, the transition would be determined by its specific mass.
-
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
This compound is a robust choice for an internal standard in the quantification of corresponding ceramide species. While ¹³C-labeled standards may offer theoretical advantages in minimizing chromatographic shifts, deuterated standards like d7-sphinganine have been successfully used in validated, high-precision LC-MS/MS methods. The use of an internal standard with a structure as close as possible to the analyte is critical for accurate quantification. For comprehensive sphingolipid profiling, a suite of deuterated internal standards with varying acyl chain lengths would be the ideal approach to minimize quantification bias and improve inter-laboratory consistency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of N-Tridecanoyl-D-erythro-sphinganine-d7 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sphingolipids is paramount in understanding their roles in cellular processes and their implications in various diseases. The use of stable isotope-labeled internal standards in mass spectrometry-based lipidomics has become the gold standard for achieving reliable and reproducible results. This guide provides a comprehensive performance evaluation of N-Tridecanoyl-D-erythro-sphinganine-d7, a deuterated internal standard for the quantification of N-tridecanoyl-D-erythro-sphinganine and other related dihydroceramides. Its performance is compared with alternative internal standards, supported by experimental data from various studies.
The Critical Role of Internal Standards in Sphingolipid Analysis
Internal standards are essential in quantitative mass spectrometry to correct for variability introduced during sample preparation, extraction, and ionization. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, thus compensating for matrix effects and ensuring accurate quantification.[1] Deuterated standards, such as this compound, are considered the most suitable choice as their physical and chemical properties are nearly identical to their endogenous counterparts.[1][2] This ensures similar extraction recovery and chromatographic behavior.
However, the high cost of deuterated standards has led to the use of alternatives, most commonly odd-chain sphingolipids (e.g., with a C17 acyl chain), which are not naturally abundant in mammalian systems.[1] While cost-effective, their chromatographic and ionization behavior may not perfectly mirror that of the even-chain analytes, potentially leading to less accurate quantification.
Comparative Performance Data
The following tables summarize the performance characteristics of deuterated and odd-chain internal standards for sphingolipid analysis in various biological matrices, compiled from multiple LC-MS/MS-based studies. While direct comparative data for this compound is limited, the performance of other d7-labeled ceramide standards in plasma provides a strong indication of its expected capabilities.
Table 1: Performance Characteristics of Deuterated Internal Standards (d7-labeled) in Human Plasma
| Parameter | Cer(d18:1/16:0)-d7 | Cer(d18:1/18:0)-d7 | Cer(d18:1/24:0)-d7 | Cer(d18:1/24:1)-d7 |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Intra-assay Precision (%CV) | < 15% | < 15% | < 15% | < 15% |
| Inter-assay Precision (%CV) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (%) | 85-115% | 85-115% | 85-115% | 85-115% |
| Extraction Recovery (%) | 98-109% | 98-109% | 98-109% | 98-109% |
| Data synthesized from a study by Tarasov et al. (2019) which utilized a high-throughput LC-MS/MS assay for molecular ceramides (B1148491).[3] |
Table 2: Performance Characteristics of an Odd-Chain Internal Standard (d17:0-Sphinganine) in Human Plasma
| Parameter | d17:0 Sphinganine |
| **Linearity (R²) ** | 0.985 |
| Intra-assay Precision (%CV) | 4.8% (low), 3.9% (mid), 2.9% (high) |
| Inter-assay Precision (%CV) | Not Reported |
| Accuracy (%) | 98.7% (low), 101.1% (mid), 100.2% (high) |
| Extraction Recovery (%) | Not Reported |
| Data from a study by Lui et al. (2023) on targeted plasma lipid analysis. |
Table 3: Comparison of Sphingolipid Extraction Efficiencies Using Different Methods
| Sphingolipid Class | Butanol Single-Phase Recovery (%) | MTBE Two-Phase Recovery (%) | MTBE Single-Phase Recovery (%) |
| Sphinganine | ~95% | ~20% | ~30% |
| Sphingosine | ~90% | ~15% | ~25% |
| Sphinganine-1-P | ~100% | ~30% | ~80% |
| Sphingosine-1-P | ~95% | ~25% | ~75% |
| Ceramides | ~100% | ~100% | ~100% |
| Sphingomyelins | ~100% | ~100% | ~100% |
| Data adapted from a study by Wang et al. (2021) comparing extraction methods for the sphingolipidome in whole blood.[1] This data highlights the importance of the extraction method, especially for more polar sphingolipids. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the extraction and analysis of sphingolipids from different matrices, incorporating the use of a deuterated internal standard like this compound.
Protocol 1: Sphingolipid Extraction from Plasma/Serum
This protocol is a modification of the method described by Tarasov et al. (2019) for high-throughput analysis.[3]
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
Procedure:
-
To each well of a 96-well plate, add 10 µL of plasma or serum.
-
Add 100 µL of the internal standard solution containing this compound to each sample.
-
Vortex the plate for 1 minute to precipitate proteins.
-
Add 500 µL of a chloroform:methanol (2:1, v/v) mixture to each well.
-
Seal the plate and vortex for 10 minutes.
-
Add 100 µL of water to each well to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 3,000 x g for 10 minutes.
-
Carefully transfer the lower organic phase to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Sphingolipid Extraction from Tissue
This protocol is adapted from methods described for tissue lipidomics.
Materials:
-
Tissue sample (e.g., 10-20 mg)
-
Phosphate-buffered saline (PBS)
-
This compound internal standard solution (in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Homogenizer
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Weigh the frozen tissue sample.
-
Add ice-cold PBS at a 1:10 (w/v) ratio and homogenize the tissue on ice.
-
Transfer a known volume of the homogenate (e.g., 100 µL) to a glass centrifuge tube.
-
Add the internal standard solution containing this compound.
-
Perform a Bligh-Dyer extraction by adding chloroform and methanol to achieve a final single-phase ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v), including the water content from the homogenate.
-
Vortex thoroughly and incubate at room temperature for 30 minutes.
-
Induce phase separation by adding 1 volume of chloroform and 1 volume of water.
-
Vortex and centrifuge at 2,000 x g for 10 minutes.
-
Collect the lower organic phase.
-
Dry the organic phase under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizing the Context: Pathways and Workflows
To better understand the role of N-Tridecanoyl-D-erythro-sphinganine and the analytical process, the following diagrams were generated using Graphviz.
References
- 1. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Sphingolipidomics: A Comparative Analysis of Internal Standards for Accurate Profiling
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of internal standards for the accurate quantification of sphingolipids. This guide provides a detailed comparison of commonly used internal standards, supported by experimental data and methodologies, to aid in the selection of the most appropriate standard for your research needs.
The accurate quantification of sphingolipids, a class of bioactive lipids involved in a myriad of cellular processes, is paramount for understanding their role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sphingolipid analysis, a technique heavily reliant on the use of internal standards to correct for variability during sample preparation and instrument analysis.[1] The choice of an appropriate internal standard is a critical decision that can significantly impact the accuracy and reliability of the resulting data.[1] This guide provides an objective comparison of different types of internal standards, focusing on their performance in quantitative sphingolipid profiling.
The Critical Role of Internal Standards in Sphingolipid Analysis
Internal standards are compounds that are chemically similar to the analyte of interest but are isotopically or structurally distinct, allowing them to be differentiated by mass spectrometry.[2] They are added to a biological sample at the beginning of the analytical process and are subjected to the same extraction, derivatization, and analysis steps as the endogenous sphingolipids.[2] By comparing the analytical response of the internal standard to that of the analyte, researchers can correct for any losses or variations that may occur during the workflow, leading to more accurate and precise quantification.[2][3]
The ideal internal standard should co-elute with the analyte, exhibit the same ionization efficiency, and have a similar extraction recovery.[1] The most common types of internal standards used in sphingolipidomics fall into two main categories: stable isotope-labeled standards and standards with unnatural chain lengths.
Performance Face-Off: A Quantitative Comparison of Internal Standards
The choice of internal standard can significantly influence the precision and accuracy of sphingolipid quantification. Stable isotope-labeled standards, such as deuterated and ¹³C-labeled compounds, are generally preferred as they have nearly identical physicochemical properties to their endogenous counterparts.[3] Standards with odd-numbered carbon chains (e.g., C17 or C19) are also utilized as they are typically absent or present in very low amounts in natural samples.[4]
A key performance metric for quantitative assays is the coefficient of variation (CV%), which indicates the precision of the measurement, with lower values signifying higher precision.[1]
| Internal Standard Type | Analyte Class | Observed Performance Metric (CV%) | Key Advantages | Key Disadvantages |
| ¹³C-Labeled | Sphingosine | Lower CV% compared to deuterated standards[1] | High accuracy and precision, minimal chromatographic shift, no isotope exchange.[1] | Generally more expensive and less commercially available than deuterated standards. |
| Deuterated | Sphingosine | Higher CV% compared to ¹³C-labeled standards[1] | Widely available and cost-effective.[1] | Potential for chromatographic shifts and isotope exchange, which can compromise data accuracy.[1] |
| Odd-Chain Length (e.g., C17) | Ceramides, Sphingoid Bases | N/A (Used for relative quantification) | Easily separated from endogenous species by reversed-phase HPLC and readily identified by mass spectrometry.[4] | Does not perfectly mimic the behavior of all endogenous species with varying chain lengths. |
Data adapted from a comprehensive lipidomics study comparing normalization methods.[1]
Experimental Protocols for Sphingolipid Analysis
The following provides a generalized methodology for the extraction and analysis of sphingolipids using LC-MS/MS.
I. Sphingolipid Extraction from Plasma or Cell Pellets
This protocol is widely used for the extraction of sphingolipids from biological matrices.[1]
Materials:
-
Frozen plasma samples or cell pellets
-
Appropriate buffer for cell pellet resuspension
-
Deuterated or ¹³C-labeled internal standard solution
-
Organic solvent mixture (e.g., chloroform:methanol, 2:1, v/v)[5]
-
Water
-
Centrifuge
Procedure:
-
Sample Thawing and Homogenization: Thaw frozen plasma samples on ice. For cell pellets, resuspend them in a suitable buffer.[1]
-
Addition of Internal Standard: Prior to extraction, add a known amount of the selected internal standard (e.g., deuterated or ¹³C-labeled sphingosine) to the sample. The concentration should be within the linear range of the assay and ideally close to the expected endogenous concentration of the analyte.[1][6]
-
Lipid Extraction: Add the organic solvent mixture to the sample to solubilize the lipids. A common method is the Folch extraction, which uses a chloroform-methanol mixture.[5] Vortex the mixture thoroughly.
-
Phase Separation: Add water to the mixture to induce phase separation. The lower organic phase, containing the lipids, is carefully collected.[5]
-
Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.
II. LC-MS/MS Analysis of Sphingolipids
Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation, identification, and quantification of sphingolipids.[7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole or QTRAP)[9][10]
Procedure:
-
Chromatographic Separation: The extracted lipid sample is injected into the HPLC system. A reversed-phase C18 column is commonly used to separate different sphingolipid species based on their hydrophobicity.[10] A gradient elution with solvents such as water, methanol, and acetonitrile (B52724) is typically employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for sphingolipids.[6]
-
Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.[6] The peak area of the endogenous sphingolipid is compared to the peak area of the corresponding internal standard to determine its concentration.[9] Calibration curves are generated using known amounts of synthetic standards to ensure accurate quantification.[6]
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological significance of sphingolipids, the following diagrams illustrate the analytical workflow and a key sphingolipid signaling pathway.
Conclusion and Recommendation
The selection of an appropriate internal standard is a cornerstone of accurate and reliable sphingolipid quantification. While deuterated standards are widely used due to their availability and lower cost, they may be prone to analytical issues that can compromise data quality.[1] For researchers, scientists, and drug development professionals who require the highest level of accuracy and precision in their sphingolipid analysis, ¹³C-labeled internal standards are the superior choice .[1] Their physicochemical properties more closely mimic those of the endogenous analytes, leading to improved data quality and more robust and reproducible results.[1] The initial investment in these higher-quality standards can prevent costly and time-consuming repetitions of experiments and ensure the integrity of the generated data.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry - Google Patents [patents.google.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Sphingolipid Structure, Classification, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for N-Tridecanoyl-D-erythro-sphinganine-d7
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of N-Tridecanoyl-D-erythro-sphinganine-d7, a deuterated sphingolipid used in advanced research. Adherence to these protocols is essential for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[1][3] | To protect against dust particles and potential splashes. |
| Hand | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended for extended handling.[1][3] | To prevent skin contact. |
| Body | Laboratory coat.[1][3] | To protect skin and clothing from dust and spills. |
| Respiratory | An N95 respirator or equivalent is recommended when handling the powder outside of a chemical fume hood or other ventilated enclosure.[1] | To prevent inhalation of fine dust particles. |
Operational Protocol: Handling this compound
Pre-Handling:
-
Work Area Preparation: Always work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the solid compound.[1]
-
Gather Materials: Ensure all necessary equipment, including PPE, is readily accessible before starting any procedure.
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles. If required, ensure your respirator is properly fitted. Finally, don chemical-resistant gloves.[1]
Handling the Compound:
-
Weighing: When weighing the compound, do so carefully to avoid creating dust.
-
Dissolving: If preparing a solution, add the solvent slowly to the solid to prevent splashing. This compound is soluble in organic solvents such as DMSO and dimethylformamide.[2]
-
Container Management: Keep the container tightly closed when not in use.
Post-Handling:
-
Decontamination: Clean the work area with an appropriate solvent.
-
PPE Removal: Remove PPE carefully to avoid contaminating skin or clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental and laboratory safety. Do not dispose of this compound down the drain or in regular trash.[6]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container compatible with the chemical. Mark as "Hazardous Waste" with the full chemical name. |
| Liquid Waste | Collect solutions containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.[6] |
| Contaminated Materials | Dispose of contaminated items such as pipette tips and gloves in a designated hazardous waste container. |
Waste Management:
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area.
-
Pickup: Arrange for waste pickup with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]
-
Documentation: Maintain accurate records of the generated waste, including the chemical name, quantity, and disposal date.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
